Triclabendazole sulfoxide-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H9Cl3N2O2S |
|---|---|
Molecular Weight |
379.7 g/mol |
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuterio(113C)methylsulfinyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1+1D3 |
InChI Key |
GABQPFWIQFRJSE-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])S(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of Triclabendazole sulfoxide-13C,d3.
This technical guide provides a comprehensive overview of the physical and chemical properties of Triclabendazole sulfoxide-13C,d3, targeting researchers, scientists, and professionals in drug development. This document details available data, experimental protocols, and relevant biological pathways.
Introduction
This compound is the isotopically labeled form of Triclabendazole sulfoxide, the major active metabolite of the anthelmintic drug Triclabendazole. Triclabendazole is a benzimidazole derivative used primarily in veterinary medicine to treat infections by liver flukes, such as Fasciola hepatica. The parent drug, Triclabendazole, is metabolized in the liver to Triclabendazole sulfoxide, which is further oxidized to the inactive Triclabendazole sulfone. The inclusion of stable isotopes (¹³C and deuterium) in the methyl group of Triclabendazole sulfoxide makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), in pharmacokinetic and metabolic studies.
Physical and Chemical Properties
Quantitative data for this compound is not extensively available in public literature. The data presented below is a compilation of information for the unlabeled Triclabendazole sulfoxide and the deuterium-labeled Triclabendazole sulfoxide-d3. The physical and chemical properties of this compound are expected to be very similar to its unlabeled and deuterium-labeled counterparts, with a slight increase in molecular weight due to the ¹³C isotope.
Table 1: Physical and Chemical Properties of Triclabendazole Sulfoxide and its Isotopically Labeled Analogues
| Property | Triclabendazole Sulfoxide | Triclabendazole Sulfoxide-d3 | Triclabendazole-13C-d3 (Parent Drug) |
| Appearance | White to off-white powder[1] | Solid | A solid[2] |
| Molecular Formula | C₁₄H₉Cl₃N₂O₂S[3] | C₁₄H₆D₃Cl₃N₂O₂S[4] | C₁₃[¹³C]H₆D₃Cl₃N₂OS[2] |
| Molecular Weight | 375.66 g/mol [1][5] | 378.68 g/mol [4][6] | 363.7 g/mol [2] |
| Monoisotopic Mass | 373.945032 Da[3] | 376.96 Da[4] | Not Available |
| Melting Point | 190 - 194 °C[1] | Not Available | Not Available |
| Solubility | Soluble in ethanol and acetone; insoluble in water.[1] | Not Available | Soluble in Acetonitrile, DMSO, and Methanol.[2] |
| Purity | >98% (HPLC/qNMR)[5] | >95% (HPLC)[6] | ≥99% deuterated forms (d1-d3)[2] |
| CAS Number | 100648-13-3[3] | 100648-13-3 (unlabeled)[4] | 2938916-53-9[2] |
Experimental Protocols
Synthesis of Triclabendazole Sulfoxide
The synthesis of Triclabendazole sulfoxide is typically achieved through the controlled oxidation of Triclabendazole.
Protocol: Oxidation of Triclabendazole
-
Dissolution: Dissolve Triclabendazole in a suitable organic solvent, such as acetone or ethanol.[1]
-
Catalyst Addition: Add a catalytic amount of vanadium pentoxide (V₂O₅).
-
Oxidation: Add hydrogen peroxide (H₂O₂) dropwise to the solution while maintaining the temperature between 20-35°C.[1] The reaction involves the oxidation of the sulfur atom in the methylthio group to a sulfoxide.
-
Crystallization: Upon completion of the reaction, allow the mixture to cool, which will induce the crystallization of the Triclabendazole sulfoxide product.
-
Isolation and Purification: Filter the crude product and wash it with water. The product can be further purified by recrystallization from a suitable solvent to obtain pure Triclabendazole sulfoxide.[1]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for the analysis and quantification of Triclabendazole and its metabolites.
Protocol: Reversed-Phase HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Capcell Pak C18 UG 120, 5 µm, 150×4.6 mm I.D.).[7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.05 M ammonium acetate (50:50, v/v).[7]
-
Flow Rate: 0.8 ml/min.[7]
-
Column Temperature: 40°C.[7]
-
Detection: UV detection at a wavelength of 295 nm.[7]
-
Sample Preparation: For analysis in biological matrices like milk, a sample cleanup procedure is required. This typically involves homogenization with a protein precipitating agent (e.g., anhydrous sodium sulfate and acetonitrile), centrifugation, extraction with a non-polar solvent (e.g., n-hexane), and solid-phase extraction (e.g., using a Bond Elut C18 cartridge).[7] For pharmaceutical formulations, the sample can be dissolved in methanol, sonicated, filtered, and diluted to the appropriate concentration.[8]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Triclabendazole
Triclabendazole is a prodrug that is rapidly metabolized in the liver to its active sulfoxide form. This metabolite is then further oxidized to the inactive sulfone. The primary enzyme system involved in the initial sulfoxidation is the flavin-containing monooxygenase (FMO) system, with a smaller contribution from cytochrome P450 enzymes (CYP450).[9] The subsequent oxidation to the sulfone is carried out by both FMO and CYP450 systems.[9]
References
- 1. Buy Triclabendazole sulfoxide | 100648-13-3 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Triclabendazole sulfoxide | C14H9Cl3N2O2S | CID 127657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triclabendazole Sulfoxide-D3 | LGC Standards [lgcstandards.com]
- 5. 100648-13-3・Triclabendazole Sulfoxide Standard・205-17401[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Triclabendazole Sulfoxide-D3 | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Labeling of Triclabendazole Sulfoxide-¹³C,d₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and isotopic labeling of Triclabendazole sulfoxide-¹³C,d₃, a crucial internal standard for bioanalytical and pharmacokinetic studies. This document provides comprehensive experimental protocols, data presentation in tabular format, and visualizations of the synthetic and biological pathways.
Introduction
Triclabendazole is a potent anthelmintic agent, and its primary active metabolite is Triclabendazole sulfoxide. The use of isotopically labeled internal standards is paramount for accurate quantification in complex biological matrices. This guide outlines a robust methodology for the preparation of Triclabendazole sulfoxide labeled with one carbon-13 atom and three deuterium atoms on the methylsulfinyl group. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.
The synthesis involves a two-step process: first, the methylation of the precursor 6-chloro-5-(2,3-dichlorophenoxy)-2-mercapto-1H-benzimidazole with ¹³C,d₃-methyl iodide to yield Triclabendazole-¹³C,d₃; and second, the selective oxidation of the resulting thioether to the corresponding sulfoxide using meta-chloroperbenzoic acid (m-CPBA).
Physicochemical and Analytical Data
The following tables summarize the key physicochemical and analytical data for the synthesized labeled compound and its unlabeled analogue.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 6-chloro-5-(2,3-dichlorophenoxy)-2-(methyl-¹³C,d₃-sulfinyl)-1H-benzimidazole |
| Molecular Formula | C₁₃¹³CH₆D₃Cl₃N₂O₂S |
| Molecular Weight | 379.70 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
Table 2: Representative Analytical Data
| Analysis | Unlabeled Triclabendazole Sulfoxide | Triclabendazole Sulfoxide-¹³C,d₃ (Expected) |
| ¹H-NMR (400 MHz, DMSO-d₆), δ (ppm) | 13.2 (br s, 1H, NH), 7.78 (s, 1H), 7.65 (d, J=8.8 Hz, 1H), 7.45 (s, 1H), 7.35 (t, J=8.2 Hz, 1H), 7.15 (d, J=7.6 Hz, 1H), 3.05 (s, 3H) | 13.2 (br s, 1H, NH), 7.78 (s, 1H), 7.65 (d, J=8.8 Hz, 1H), 7.45 (s, 1H), 7.35 (t, J=8.2 Hz, 1H), 7.15 (d, J=7.6 Hz, 1H) |
| ¹³C-NMR (100 MHz, DMSO-d₆), δ (ppm) | 153.5, 150.2, 142.1, 133.5, 131.8, 128.5, 125.6, 124.9, 120.3, 118.7, 114.2, 112.8, 43.2 | 153.5, 150.2, 142.1, 133.5, 131.8, 128.5, 125.6, 124.9, 120.3, 118.7, 114.2, 112.8, 42.5 (septet, J(C,D) ≈ 21 Hz) |
| Mass Spectrometry (ESI+) | m/z 376 [M+H]⁺ | m/z 380 [M+H]⁺ |
Note: NMR data for the unlabeled compound are representative. The ¹³C-NMR for the labeled compound will show a characteristic septet for the ¹³C-D₃ group due to C-D coupling.
Experimental Protocols
Synthesis of Triclabendazole-¹³C,d₃
This procedure details the methylation of 6-chloro-5-(2,3-dichlorophenoxy)-2-mercapto-1H-benzimidazole using isotopically labeled methyl iodide.
Materials:
-
6-chloro-5-(2,3-dichlorophenoxy)-2-mercapto-1H-benzimidazole
-
¹³C,d₃-Methyl iodide (99 atom % ¹³C, 99 atom % D)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloro-5-(2,3-dichlorophenoxy)-2-mercapto-1H-benzimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a suspension.
-
Flush the flask with argon or nitrogen.
-
Add ¹³C,d₃-methyl iodide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium iodide salts and wash with acetone.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude Triclabendazole-¹³C,d₃.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure Triclabendazole-¹³C,d₃.
-
Characterize the product by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and isotopic enrichment.
Synthesis of Triclabendazole Sulfoxide-¹³C,d₃
This protocol describes the selective oxidation of the thioether group of Triclabendazole-¹³C,d₃ to the sulfoxide.
Materials:
-
Triclabendazole-¹³C,d₃
-
meta-Chloroperbenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Triclabendazole-¹³C,d₃ (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in anhydrous dichloromethane.
-
Add the m-CPBA solution dropwise to the cooled solution of Triclabendazole-¹³C,d₃ over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2x), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford pure Triclabendazole sulfoxide-¹³C,d₃.
-
Characterize the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry to confirm its structure, purity, and isotopic incorporation.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for Triclabendazole sulfoxide-¹³C,d₃.
Mechanism of Action: Inhibition of Tubulin Polymerization
Caption: Inhibition of microtubule assembly by Triclabendazole sulfoxide.
Mechanism of Action: Inhibition of ABCG2 Transporter
Caption: Inhibition of the ABCG2 transporter by Triclabendazole sulfoxide.
The Metabolic Journey of Triclabendazole: A Technical Guide to Triclabendazole Sulfoxide and the Role of Isotopically Labeled Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic conversion of the anthelmintic drug Triclabendazole to its primary active metabolite, Triclabendazole sulfoxide. It delves into the pharmacokinetics of these compounds and details the analytical methodologies employed for their quantification, with a special focus on the application of the stable isotope-labeled internal standard, Triclabendazole sulfoxide-13C,d3. This document is intended to serve as a comprehensive resource for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction to Triclabendazole Metabolism
Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver flukes Fasciola hepatica and Fasciola gigantica.[1][2] Its potent flukicidal activity is primarily attributed to its active metabolites, which are formed in the host's body.[1][3] Upon oral administration, Triclabendazole undergoes extensive first-pass metabolism in the liver, where it is oxidized to Triclabendazole sulfoxide and subsequently to Triclabendazole sulfone.[1][4] Both the sulfoxide and sulfone metabolites are pharmacologically active.[1][3]
The metabolism of Triclabendazole is a critical area of study in drug development as it directly influences the compound's efficacy, safety profile, and pharmacokinetic behavior. Understanding these metabolic pathways is essential for dose optimization, predicting potential drug-drug interactions, and developing robust analytical methods for monitoring.
Metabolic Pathway of Triclabendazole
The biotransformation of Triclabendazole is a two-step oxidative process primarily mediated by the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases (FMO).
Step 1: Sulfoxidation
Triclabendazole is first metabolized to its active sulfoxide metabolite. This reaction is predominantly catalyzed by CYP1A2, with minor contributions from CYP2C9, CYP2C19, CYP2D6, CYP3A, and FMO.[1]
Step 2: Sulfonation
The Triclabendazole sulfoxide is further oxidized to the active sulfone metabolite. This second oxidation step is mainly carried out by CYP2C9, with some involvement of CYP1A1, CYP1A2, CYP1B1, CYP2C19, and CYP2D6.[1]
Figure 1: Metabolic Pathway of Triclabendazole.
Pharmacokinetics of Triclabendazole and its Metabolites
The pharmacokinetic profile of Triclabendazole is characterized by rapid and extensive metabolism, leading to low systemic exposure of the parent drug and high concentrations of its sulfoxide and sulfone metabolites. The administration of Triclabendazole with food significantly enhances its absorption, leading to a 2- to 3-fold increase in the Cmax and AUC of both the parent drug and its sulfoxide metabolite.[1][5]
Pharmacokinetic Parameters in Humans
The following table summarizes the key pharmacokinetic parameters of Triclabendazole and its metabolites in human subjects following a single oral dose of 10 mg/kg with a meal.
| Parameter | Triclabendazole | Triclabendazole sulfoxide | Triclabendazole sulfone | Reference |
| Cmax (μmol/L) | 1.16 | 38.6 | 2.29 | [1] |
| AUC (μmol∙h/L) | 5.72 | 386 | 30.5 | [1] |
| Tmax (hours) | 3 - 4 | 3 - 4 | - | [1] |
| Plasma Elimination Half-life (t1/2, hours) | ~8 | ~14 | ~11 | [1] |
| Protein Binding (%) | 96.7 | 98.4 | 98.8 | [1] |
Pharmacokinetic Parameters in Animals
Pharmacokinetic studies in various animal species have also been conducted. The following table provides a comparative overview.
| Species | Dose | Compound | Cmax | Tmax (h) | AUC | t1/2 (h) | Reference |
| Sheep | 10 mg/kg (oral) | TCBZ-SO | - | - | - | - | [6] |
| TCBZ-SO2 | - | - | - | - | [6] | ||
| Goats | 12 mg/kg (oral) | TCBZ-SO | - | - | - | - | [6] |
| TCBZ-SO2 | - | - | - | - | [6] | ||
| Cattle | 10 mg/kg (IV) | TCBZ-SO | - | 4 | - | ~13 | [6] |
| TCBZ-SO2 | - | 32 | - | - | [6] | ||
| Rabbits | 3 mg/kg (oral) | TCBZ-SO | - | - | - | - | [6] |
| TCBZ-SO2 | - | - | - | - | [6] |
Analytical Methodology for Quantification
Accurate quantification of Triclabendazole and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[7][8]
The Role of this compound as an Internal Standard
In quantitative bioanalysis, especially with LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high accuracy and precision.[9][10] this compound is a SIL-IS specifically designed for the quantification of Triclabendazole sulfoxide.
The key advantages of using a SIL-IS like this compound include:
-
Correction for Matrix Effects: It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.[11]
-
Compensation for Sample Preparation Variability: Any loss of analyte during extraction, handling, and injection is mirrored by the SIL-IS.
-
Improved Precision and Accuracy: By normalizing the analyte response to the IS response, the method's reproducibility and reliability are significantly improved.
The carbon-13 and deuterium labels make the internal standard chemically identical to the analyte but mass-distinguishable by the mass spectrometer.[12]
Experimental Protocol: Quantification of Triclabendazole Sulfoxide in Plasma using LC-MS/MS
This section outlines a typical experimental protocol for the quantification of Triclabendazole sulfoxide in plasma, incorporating this compound as an internal standard. This protocol is a synthesis of methodologies described in the literature.[8][13][14]
4.2.1. Materials and Reagents
-
Triclabendazole sulfoxide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, sheep)
4.2.2. Sample Preparation
-
Spiking: To a 200 µL aliquot of plasma sample (unknown, calibrator, or quality control), add 50 µL of the internal standard working solution (this compound in acetonitrile).
-
Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
4.2.3. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., Gemini NX-C18, 50 x 2.0 mm, 3 µm) is commonly used.[14]
-
Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is typical.[14]
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is generally employed.[14]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for Triclabendazole sulfoxide and this compound are monitored. For example:
-
Triclabendazole sulfoxide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (mass shift corresponding to the isotopic labels)
-
4.2.4. Data Analysis
-
The peak area ratio of the analyte (Triclabendazole sulfoxide) to the internal standard (this compound) is calculated.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.
-
The concentration of Triclabendazole sulfoxide in the unknown samples is determined from the calibration curve using linear regression.
Figure 2: Experimental Workflow for LC-MS/MS Analysis.
Conclusion
The metabolic activation of Triclabendazole to its sulfoxide and sulfone derivatives is fundamental to its anthelmintic activity. A thorough understanding of this metabolic pathway and the pharmacokinetics of the resulting metabolites is essential for the effective and safe use of this drug. The development of robust bioanalytical methods, underpinned by the use of stable isotope-labeled internal standards such as this compound, is critical for accurate characterization of these processes in both preclinical and clinical research. This technical guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Triclabendazole | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triclabendazole in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of food on the bioavailability of triclabendazole in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metsol.com [metsol.com]
- 11. ukisotope.com [ukisotope.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
Mechanism of action of Triclabendazole and its labeled metabolites.
An In-depth Technical Guide to the Mechanism of Action of Triclabendazole and its Metabolites
Executive Summary
Triclabendazole (TCBZ) stands as a critical anthelmintic agent, uniquely effective against both mature and immature stages of the liver flukes Fasciola hepatica and Fasciola gigantica. This guide provides a comprehensive technical overview of its mechanism of action, the pharmacological role of its primary metabolites, and the experimental methodologies used to elucidate these functions. TCBZ is a prodrug, rapidly converted in the host to its active sulfoxide (TCBZ-SO) and sulfone (TCBZ-SO2) metabolites. The primary mechanism of action involves the binding of these metabolites to the parasite's β-tubulin, disrupting microtubule formation and leading to catastrophic failure of cellular processes. Additionally, TCBZ and its metabolites induce severe damage to the fluke's tegument, disrupt energy metabolism, and inhibit motility and reproductive functions. The emergence of resistance, primarily linked to altered drug efflux and enhanced metabolic inactivation, presents a significant challenge. This document synthesizes current knowledge, presents key quantitative data, details experimental protocols, and visualizes complex pathways to serve as a resource for researchers and drug development professionals.
Pharmacokinetics and Metabolism
Triclabendazole is administered orally and undergoes extensive first-pass metabolism in the host's liver, meaning the parent compound is found at much lower concentrations in the plasma than its metabolites.[1][2] The absorption of TCBZ is significantly enhanced by the presence of food, which can increase the area under the curve (AUC) and maximum concentration (Cmax) by two- to three-fold.[3][4][5]
The metabolic conversion is a two-step oxidative process. First, TCBZ is oxidized to triclabendazole sulfoxide (TCBZ-SO), the primary active metabolite.[6][7] This reaction is catalyzed mainly by the cytochrome P450 enzyme CYP1A2 (approximately 64%) with minor contributions from other CYPs and Flavin-containing monooxygenase (FMO).[4][8] Subsequently, TCBZ-SO is further oxidized to triclabendazole sulfone (TCBZ-SO2), another active metabolite, a process mediated predominantly by CYP2C9.[4][8] The fluke itself is also capable of converting the parent drug into the active sulfoxide form.[9][10] Excretion occurs almost entirely via the biliary tract into the feces.[7][8]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key quantitative data for TCBZ and its metabolites in humans following a single oral dose of 10 mg/kg administered with food.
Table 1: Pharmacokinetic Parameters in Human Plasma
| Compound | Cmax (μmol/L) | AUC (μmol·h/L) | Elimination Half-life (t½) (hours) |
|---|---|---|---|
| Triclabendazole | 1.16[2][8] | 5.72[5][8] | ~8[6][8][11] |
| TCBZ Sulfoxide | 38.6[2][8] | 386[5][8] | ~14[6][8][11] |
| TCBZ Sulfone | 2.29[8] | 30.5[5] | ~11[6][8][11] |
Table 2: Plasma Protein Binding
| Compound | Protein Binding (%) |
|---|---|
| Triclabendazole | 96.7[6][8] |
| TCBZ Sulfoxide | 98.4[6][8] |
Core Mechanism of Action
While not fully elucidated, the anthelmintic activity of triclabendazole is understood to be multifactorial, targeting several critical physiological processes within the fluke.[8] The active sulfoxide and sulfone metabolites are absorbed through the parasite's outer surface, or tegument, initiating a cascade of disruptive events.[3][8][11]
Primary Target: β-Tubulin and Microtubule Disruption
The principal mechanism of action for benzimidazoles is the disruption of microtubule polymerization.[12] TCBZ's metabolites bind with high affinity to the parasite's β-tubulin subunits, preventing them from polymerizing with α-tubulin to form microtubules.[3][9] This action is more specific to fluke tubulin compared to other benzimidazoles.[3][12] The resulting collapse of the microtubule cytoskeleton has profound consequences, including:
-
Disruption of cell structure and integrity.
-
Inhibition of intracellular transport processes.
-
Failure of cell division (mitosis).
-
Impairment of motility. [1]
This disruption is evident in the severe ultrastructural damage observed in the tegument, testes, and vitelline (yolk-producing) cells of treated flukes.[4][13]
Secondary Mechanisms of Action
Beyond microtubule inhibition, TCBZ metabolites exert several other disruptive effects on the fluke.
-
Tegumental Disruption: The metabolites are absorbed by the fluke's tegument, causing a rapid decrease in the resting membrane potential, inhibition of protein synthesis, and severe ultrastructural damage to the outer surface.[4][8]
-
Inhibition of Energy Metabolism: TCBZ interferes with the parasite's energy production, likely through the inhibition of key mitochondrial enzymes, leading to reduced ATP synthesis.[1][14] Some studies also suggest an inhibition of adenylyl cyclase, which would disrupt cAMP-mediated signaling pathways that regulate carbohydrate metabolism and motility.[15]
-
Inhibition of Motility and Reproduction: The combined effects of cytoskeletal collapse, energy depletion, and membrane disruption lead to a profound inhibition of fluke motility.[8] Furthermore, the specific damage to reproductive organs inhibits spermatogenesis and disrupts vitelline cells, halting egg production.[4][8]
Mechanisms of Resistance
The widespread use of TCBZ in livestock has led to the emergence of resistant Fasciola strains, posing a threat to its continued efficacy.[16][17] Resistance is multifactorial and does not appear to be caused by mutations in the target β-tubulin molecule.[9][18] The primary proposed mechanisms are:
-
Altered Drug Influx/Efflux: Resistant flukes exhibit significantly lower internal concentrations of TCBZ and TCBZ-SO compared to susceptible flukes.[19] This is attributed to the increased activity of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the parasite's cells.[19][20] This mechanism is supported by experiments showing that the resistance phenotype can be reversed in vitro by co-incubation with P-gp inhibitors like ivermectin or verapamil.[19][20]
-
Enhanced Drug Metabolism: Resistant flukes show an increased rate of metabolic conversion of the highly active TCBZ-SO into the less active TCBZ-SO2 metabolite.[18][21] This enhanced detoxification reduces the intracellular concentration of the most potent form of the drug, allowing the parasite to survive.
References
- 1. What is the mechanism of Triclabendazole? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. publications.aap.org [publications.aap.org]
- 5. Effect of food on the bioavailability of triclabendazole in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triclabendazole | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Triclabendazole in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. avensonline.org [avensonline.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. parasitipedia.net [parasitipedia.net]
- 13. researchgate.net [researchgate.net]
- 14. What is Triclabendazole used for? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Current Threat of Triclabendazole Resistance in Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding triclabendazole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Resistance-induced changes in triclabendazole transport in Fasciola hepatica: ivermectin reversal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A major locus confers triclabendazole resistance in Fasciola hepatica and shows dominant inheritance | PLOS Pathogens [journals.plos.org]
- 21. researchgate.net [researchgate.net]
The Sentinel Molecule: Triclabendazole Sulfoxide-13C,d3 as a Pivotal Tool in Unraveling Fasciola hepatica Biology and Drug Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fasciola hepatica, the common liver fluke, is a parasitic flatworm of significant veterinary and public health importance, causing the disease fascioliasis. For decades, the benzimidazole derivative Triclabendazole (TCBZ) has been the cornerstone of treatment due to its remarkable efficacy against both mature and immature stages of the fluke.[1][2] The therapeutic action of TCBZ is primarily attributed to its active metabolite, Triclabendazole sulfoxide (TCBZ-SO).[3] To rigorously study the pharmacokinetics, metabolism, and mechanism of action of this critical anthelmintic, researchers rely on advanced analytical techniques. Central to the precision and accuracy of these studies is the use of stable isotope-labeled internal standards, with Triclabendazole sulfoxide-13C,d3 emerging as an indispensable tool. This technical guide provides a comprehensive overview of the role of this compound in the study of Fasciola hepatica, detailing its application in quantitative analysis, summarizing key pharmacokinetic data, outlining experimental protocols, and visualizing the metabolic and signaling pathways involved.
The Critical Role of this compound in Quantitative Analysis
In complex biological matrices such as plasma, bile, and fluke tissue, the accurate quantification of drug metabolites is a formidable challenge. Endogenous and exogenous compounds can interfere with analytical signals, leading to variability and inaccuracy. Stable isotope-labeled internal standards, such as this compound, are the gold standard for mitigating these matrix effects in mass spectrometry-based assays.[4]
This compound is chemically identical to the active metabolite TCBZ-SO, but its increased mass due to the incorporation of carbon-13 and deuterium atoms allows it to be distinguished by a mass spectrometer.[3] When a known amount of the labeled standard is added to a biological sample prior to extraction and analysis, it experiences the same processing and ionization effects as the unlabeled analyte. By measuring the ratio of the analyte to the internal standard, researchers can achieve highly accurate and precise quantification, correcting for any sample loss or matrix-induced signal suppression or enhancement. This is particularly crucial in pharmacokinetic studies, where precise concentration measurements over time are essential for determining key parameters such as absorption, distribution, metabolism, and excretion (ADME).
Pharmacokinetics and Metabolism of Triclabendazole
Upon oral administration, TCBZ is rapidly absorbed and undergoes extensive first-pass metabolism in the host's liver, primarily oxidation to TCBZ-SO and subsequently to the less active Triclabendazole sulfone (TCBZ-SO2).[5][6] The sulfoxidation of TCBZ is mainly carried out by the flavin-containing monooxygenase (FMO) system, while both FMO and cytochrome P450 enzymes are involved in the further oxidation to TCBZ-SO2.[7] These metabolites are the primary circulating forms of the drug and are responsible for its flukicidal activity.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of TCBZ metabolites in sheep and goats, as well as their concentrations in fluke tissue.
Table 1: Pharmacokinetic Parameters of Triclabendazole Metabolites in Sheep and Goat Plasma
| Species | Metabolite | Cmax (µg/mL) | Tmax (hours) | Elimination Half-life (hours) |
| Sheep | TCBZ-SO | > 13 | 18 | - |
| TCBZ-SO2 | > 13 | 36 | - | |
| Goat | TCBZ-SO | 9 - 19 | 12.8 | 22.4 |
| TCBZ-SO2 | 9 - 19 | 25.6 | 19.4 |
Data compiled from multiple sources.[5][8]
Table 2: Concentration of Triclabendazole and its Metabolites in Fasciola hepatica Tissue (µg/g)
| Time Post-treatment (hours) | TCBZ | TCBZ-SO | TCBZ-SO2 |
| 24 | 0.14 | 6.35 | 13.9 |
Data represents peak concentrations observed in adult flukes recovered from sheep.[3]
Experimental Protocols
In Vitro Culture and Drug Susceptibility Testing of Fasciola hepatica
Objective: To assess the in vitro efficacy of Triclabendazole sulfoxide against adult Fasciola hepatica.
Materials:
-
Adult Fasciola hepatica flukes (collected from the bile ducts of infected sheep or cattle at necropsy)
-
RPMI-1640 culture medium
-
Penicillin-Streptomycin solution
-
Hemin
-
Triclabendazole sulfoxide
-
Dimethyl sulfoxide (DMSO)
-
12-well culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Aseptically collect adult flukes from the bile ducts of an infected host.
-
Wash the flukes several times in pre-warmed RPMI-1640 medium supplemented with antibiotics to remove any contaminants.
-
Prepare the culture medium by supplementing RPMI-1640 with 1% (v/v) Penicillin-Streptomycin and 80 µg/mL hemin.[9]
-
Prepare stock solutions of Triclabendazole sulfoxide in DMSO.
-
Add 3 mL of the prepared culture medium to each well of a 12-well plate.
-
Add the desired concentrations of Triclabendazole sulfoxide to the wells. Ensure the final DMSO concentration does not exceed a level toxic to the flukes (typically <0.5% v/v).[7] Include a vehicle control group with DMSO only.
-
Place one adult fluke in each well.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for up to 72 hours.
-
Assess fluke motility and viability at regular intervals (e.g., 24, 48, 72 hours) using a viability scale.
Quantification of Triclabendazole Sulfoxide in Biological Samples by LC-MS/MS
Objective: To accurately quantify the concentration of Triclabendazole sulfoxide in plasma samples using this compound as an internal standard.
Materials:
-
Plasma samples from treated animals
-
Triclabendazole sulfoxide analytical standard
-
This compound internal standard
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with a C18 reversed-phase column
Protocol:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add a known concentration of this compound internal standard solution.
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a clean tube and dilute with a mixture of acetonitrile and 0.1% formic acid in water.[10]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11]
-
Detect the analytes using tandem mass spectrometry in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both Triclabendazole sulfoxide and this compound.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the Triclabendazole sulfoxide analytical standard spiked into blank plasma and processed in the same manner as the samples.
-
Calculate the concentration of Triclabendazole sulfoxide in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Mechanism of Action
The precise mechanism of action of Triclabendazole and its metabolites is not fully elucidated, but it is known to have a multifaceted impact on the parasite's biology.[12][13] Proteomic studies have revealed that TCBZ-SO affects several key cellular processes in Fasciola hepatica.[12][13]
Key Affected Pathways:
-
Cytoskeletal Integrity: TCBZ and its metabolites are believed to bind to β-tubulin, inhibiting its polymerization into microtubules.[2][14] This disruption of the cytoskeleton affects cell structure, motility, and intracellular transport.
-
Energy Metabolism: TCBZ-SO treatment has been shown to alter the expression of proteins involved in energy metabolism, suggesting an impact on the parasite's ability to generate ATP.[12][13]
-
Stress Response: The drug also induces a stress response in the fluke, evidenced by changes in the expression of stress-related proteins.[12][13]
-
Protein Synthesis: Studies have demonstrated that TCBZ-SO can inhibit protein synthesis in Fasciola hepatica.[15]
Visualizations
Host Metabolism of Triclabendazole
Caption: Metabolic activation of Triclabendazole in the host liver.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for the quantification of TCBZ-SO in plasma.
Proposed Mechanism of Action of Triclabendazole Sulfoxide
Caption: Multifaceted mechanism of action of TCBZ-SO in F. hepatica.
Conclusion
This compound is a cornerstone of modern research into Fasciola hepatica and the efficacy of Triclabendazole. Its role as an internal standard enables the highly accurate and precise quantification of the active drug metabolite, which is fundamental for robust pharmacokinetic and metabolic studies. The data and protocols presented in this guide underscore the importance of this labeled compound in advancing our understanding of drug-parasite interactions. As the threat of Triclabendazole resistance grows, the continued use of such sophisticated analytical tools will be paramount in the development of new control strategies and the preservation of this vital anthelmintic for both veterinary and human medicine.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and efficacy of triclabendazole in goats with induced fascioliasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 10. akjournals.com [akjournals.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparative proteomic analysis of triclabendazole response in the liver fluke Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Modelling and Molecular Docking Analysis of Fasciola hepatica β-Tubulin's Interaction Sites, with Triclabendazole, Triclabendazole Sulphoxide and Triclabendazole Sulphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of triclabendazole ("Fasinex") on protein synthesis by the liver fluke, Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the metabolism of Triclabendazole in different species.
An In-depth Technical Guide to the Metabolism of Triclabendazole Across Species
Introduction
Triclabendazole (TCBZ) is a halogenated benzimidazole anthelmintic compound with potent activity against immature and adult stages of the liver flukes Fasciola hepatica and Fasciola gigantica.[1][2][3] It is a critical therapeutic agent in both veterinary and human medicine for the treatment of fascioliasis.[1][4] The efficacy and safety of Triclabendazole are intrinsically linked to its metabolic fate within the host organism. The parent drug undergoes extensive first-pass metabolism in the liver, being transformed into its pharmacologically active metabolites: triclabendazole sulfoxide (TCBZ-SO) and triclabendazole sulfone (TCBZ-SO2).[3][5] Understanding the nuances of these metabolic pathways, the enzymes involved, and the resulting pharmacokinetic profiles in different species is paramount for optimizing its clinical use and for the development of strategies to counter emerging drug resistance.
This technical guide provides a comprehensive overview of Triclabendazole metabolism, presenting comparative quantitative data, detailed experimental methodologies, and visual diagrams of the core metabolic and experimental processes.
Core Metabolic Pathways of Triclabendazole
The biotransformation of Triclabendazole is a multi-step oxidative process primarily occurring in the liver. The parent compound is itself largely undetected in systemic circulation following oral administration, indicating rapid and near-complete first-pass metabolism.[5][6] The primary metabolic cascade involves two key oxidative steps:
-
Sulfoxidation: Triclabendazole is first oxidized to its active sulfoxide metabolite, TCBZ-SO. This is the predominant metabolite found in plasma and is a key contributor to the drug's flukicidal activity.[5][7]
-
Sulfonation: The sulfoxide metabolite (TCBZ-SO) is further oxidized to the sulfone metabolite, TCBZ-SO2, which is also pharmacologically active.[5][8]
-
Hydroxylation: In addition to sulfoxidation, hydroxylation at the 4' position of the dichlorophenoxy ring can occur, leading to hydroxylated derivatives of the parent drug and its sulfoxide and sulfone metabolites (e.g., hydroxy-TCBZ, hydroxy-TCBZ-SO).[2][5][9]
These transformations are catalyzed by two major enzyme superfamilies in the liver: the Cytochrome P450 (CYP) system and the Flavin-containing monooxygenase (FMO) system.[2][5][10] The relative contribution of each system varies between species and between the two primary metabolic steps.
Caption: General metabolic pathway of Triclabendazole.
Comparative Metabolism and Pharmacokinetics
The metabolism and resulting plasma concentrations of Triclabendazole and its metabolites show significant variation across species.
Metabolism in Humans
In humans, Triclabendazole is extensively metabolized. In vitro studies have identified the primary enzymes responsible for its transformation:
-
TCBZ to TCBZ-SO (Sulfoxidation): This step is mainly mediated by CYP1A2 (accounting for approximately 64%), with lesser contributions from CYP2C9, CYP2C19, CYP2D6, CYP3A, and FMO.[4][8][11]
-
TCBZ-SO to TCBZ-SO2 (Sulfonation): The subsequent oxidation to the sulfone metabolite is primarily carried out by CYP2C9 , with minor roles for CYP1A1, CYP1A2, CYP1B1, CYP2C19, 2D6, and 3A4.[8][12]
Following a single oral dose of 10 mg/kg with food, the active sulfoxide metabolite (TCBZ-SO) reaches a much higher plasma concentration than the parent drug or the sulfone metabolite.[8] Food significantly enhances the absorption of Triclabendazole.[11][12][13]
Metabolism in Ruminants (Sheep and Cattle)
Ruminants, particularly sheep, have been a primary focus of TCBZ metabolism research.
-
Enzymatic Pathways in Sheep: In vitro studies using sheep liver microsomes have shown that both FMO and CYP systems are involved.[2][5]
-
Sulfoxidation (TCBZ → TCBZ-SO): The FMO system is the main enzymatic pathway responsible for the initial sulfoxidation of TCBZ.[2][5] Its activity was significantly inhibited (71-77%) by the FMO substrate methimazole (MTZ) or by heat inactivation of FMO.[2][5] The CYP system plays a smaller role, with its inhibition by piperonyl butoxide (PB) causing only a 24% reduction in this metabolic step.[2][5]
-
Sulfonation (TCBZ-SO → TCBZ-SO2): Both FMO and CYP systems participate in roughly equal proportions in the conversion of TCBZ-SO to TCBZ-SO2.[2][5] Inhibition of either pathway leads to a significant decrease (52-58%) in the formation of the sulfone metabolite.[2][5]
-
-
Metabolic Rates in Sheep: The rate of TCBZ sulfoxidation (0.85 ± 0.18 nmol/min/mg protein) is approximately 5.3-fold higher than the rate of TCBZ-SO sulfonation (0.16 ± 0.06 nmol/min/mg protein) in sheep liver microsomes.[5]
-
Pharmacokinetics in Sheep vs. Cattle: After oral administration, pharmacokinetic parameters differ between sheep and calves.[3] While the time to reach maximum concentration (Tmax) is similar, other kinetic parameters tend to be higher in calves.[3] Comparative studies with camels also show significant inter-species differences, with TCBZ-SO concentrations being two times lower in camels than in sheep for the same dose.[6]
Metabolism in the Target Parasite (Fasciola hepatica)
The liver fluke itself is capable of metabolizing Triclabendazole.[14]
-
F. hepatica can oxidize TCBZ to TCBZ-SO and further metabolize TCBZ-SO into the relatively inert TCBZ-SO2.[14][15][16]
-
This metabolic capability is implicated in drug resistance. Studies have shown that TCBZ-resistant flukes exhibit a significantly greater ability to convert the active TCBZ-SO into the sulphone metabolite (an average of 20.29% greater) compared to susceptible flukes.[14][15] This enhanced metabolism is considered a potential defense mechanism for the parasite.[15]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Triclabendazole and its Metabolites in Humans (Single 10 mg/kg Oral Dose with Food)
| Compound | Cmax (μmol/L) | AUC (μmol·h/L) | Tmax (hours) | T1/2 (hours) | Protein Binding (%) |
| Triclabendazole (TCBZ) | 1.16 | 5.72 | 3 - 4 | ~8 | 96.7 |
| TCBZ Sulfoxide (TCBZ-SO) | 38.6 | 386 | 3 - 4 | ~14 | 98.4 |
| TCBZ Sulfone (TCBZ-SO2) | 2.29 | 30.5 | N/A | ~11 | 98.8 |
| Data sourced from DrugBank Online and AAP Publications.[8][11] |
Table 2: Key Enzymes in Triclabendazole Metabolism
| Species | Metabolic Step | Primary Enzyme System(s) | Key Isozymes |
| Human | TCBZ → TCBZ-SO | CYP | CYP1A2 (~64%), CYP2C9, CYP2C19, CYP3A, FMO |
| TCBZ-SO → TCBZ-SO2 | CYP | CYP2C9 | |
| Sheep | TCBZ → TCBZ-SO | FMO > CYP | N/A |
| TCBZ-SO → TCBZ-SO2 | FMO ≈ CYP | N/A | |
| Data sourced from DrugBank Online, Virkel et al. (2006).[2][5][8][11] |
Experimental Protocols
The characterization of Triclabendazole metabolism relies on established in vitro and in vivo methodologies coupled with sensitive analytical techniques.
In Vitro Metabolism using Liver Microsomes
This method is used to identify the enzymes responsible for metabolism and to determine metabolic rates.
-
Microsome Preparation: Liver samples are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in FMO and CYP enzymes.
-
Incubation: Microsomes are incubated at 37°C in a buffered solution containing the substrate (TCBZ or TCBZ-SO) and the essential cofactor NADPH to initiate the enzymatic reactions.
-
Inhibition Studies: To differentiate between enzyme systems, specific inhibitors are added to parallel incubations.
-
Reaction Termination & Extraction: After a set time, the reaction is stopped, typically by adding a cold organic solvent like acetonitrile. This also serves to precipitate proteins and extract the drug and its metabolites.
-
Analysis: The supernatant is analyzed by HPLC or LC-MS/MS to quantify the formation of metabolites.
Caption: Workflow for in vitro Triclabendazole metabolism studies.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of TCBZ and its metabolites in biological matrices like plasma or tissue homogenates.[18][19][20]
-
Sample Preparation: The primary goal is to extract the analytes and remove interfering matrix components. A common method is protein precipitation, where a solvent like acetonitrile is added to the plasma sample.[7][19] The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
Chromatographic Separation: The resulting supernatant is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of acetonitrile and an aqueous solution with a modifier like formic acid.[18][20]
-
Mass Spectrometric Detection: The separated compounds eluting from the HPLC column are ionized, usually via positive-mode electrospray ionization (ESI). Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[19][20]
Caption: Analytical workflow for TCBZ metabolite quantification.
Conclusion
The metabolism of Triclabendazole is a complex process that varies significantly across different host species and is even a factor within the target parasite itself. In humans, metabolism is dominated by the Cytochrome P450 system, with CYP1A2 and CYP2C9 playing pivotal roles in the sequential oxidation to its active sulfoxide and sulfone metabolites. In sheep, the Flavin-containing monooxygenase system is the primary driver of the initial, crucial activation step to TCBZ-SO. These inter-species differences in metabolic pathways and rates underscore the importance of species-specific research in drug development and veterinary pharmacology. Furthermore, the ability of Fasciola hepatica to metabolize TCBZ-SO represents a potential mechanism of drug resistance, highlighting a critical area for future research aimed at preserving the efficacy of this essential flukicidal agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. [Comparative pharmacokinetics of triclabendazole in camels and sheep] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.aap.org [publications.aap.org]
- 12. drugs.com [drugs.com]
- 13. Effect of food on the bioavailability of triclabendazole in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The comparative metabolism of triclabendazole sulphoxide by triclabendazole-susceptible and triclabendazole-resistant Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of cytochrome P450 activity enhances the systemic availability of triclabendazole metabolites in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simple and rapid determination of triclabendazole and its metabolites in bovine and goat muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. akjournals.com [akjournals.com]
A Technical Guide to Labeled Internal Standards for Anthelmintic Drug Analysis
Introduction: The widespread use of anthelmintic drugs in livestock farming necessitates robust analytical methods to monitor their residues in food products, ensuring consumer safety and regulatory compliance.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for this purpose due to its high sensitivity and selectivity.[2] However, the accuracy and precision of LC-MS/MS quantification can be significantly affected by variations during sample preparation and analysis, particularly matrix effects which can suppress or enhance the analyte signal.[3][4] The use of stable isotope-labeled (SIL) internal standards is the gold standard for mitigating these issues, providing the most reliable quantification.[4][5] This guide provides an in-depth overview of the application of labeled internal standards in anthelmintic drug analysis, detailing experimental protocols, comparative data, and the underlying principles.
Core Concept: Isotope Dilution Mass Spectrometry (IDMS)
The most accurate quantification methods utilize the principle of isotope dilution, where a known quantity of a stable isotope-labeled version of the analyte is added to the sample at the beginning of the workflow. The SIL internal standard is chemically identical to the target analyte, so it experiences the same losses during extraction, cleanup, and the same ionization response in the mass spectrometer.[6][7] Because the labeled and unlabeled compounds are differentiated by their mass, the ratio of the native analyte to the labeled standard remains constant throughout the process. This allows for precise correction of both recovery losses and matrix-induced signal variations.[4][8]
The ideal SIL internal standard co-elutes perfectly with the analyte and behaves identically under all conditions.[9] For this reason, ¹³C and ¹⁵N-labeled standards are often preferred over deuterated (²H) standards.[4] Deuterated standards can sometimes exhibit slightly different chromatographic retention times (isotopic effect) and, in rare cases, the deuterium atoms can be unstable and exchange with protons, compromising accuracy.[7][10] In contrast, ¹³C-labeled standards are exceptionally stable and provide the highest degree of analytical accuracy.[10]
Caption: Logical flow of Isotope Dilution Mass Spectrometry.
Experimental Protocols
A robust analytical method involves efficient extraction of the target anthelmintics from a complex matrix, followed by sensitive detection. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely adapted for this purpose.[2][11]
Generic QuEChERS Protocol for Anthelmintic Residues in Tissue
This protocol is a representative example for the analysis of anthelmintic residues in animal tissues like beef, pork, or chicken.[11]
-
Sample Homogenization:
-
Weigh 5 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.
-
Add the stable isotope-labeled internal standard solution. The amount should be chosen to yield a concentration near the midpoint of the calibration curve.
-
Let the sample stand for 15-30 minutes to allow the internal standard to equilibrate with the matrix.
-
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Add a salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Vortex or shake vigorously for 5-10 minutes.
-
Centrifuge at 4,000 x g for 5 minutes at 4°C. The upper layer is the acetonitrile extract.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL centrifuge tube.
-
The d-SPE tube should contain 900 mg of MgSO₄, 150 mg of primary secondary amine (PSA) sorbent to remove fatty acids and sugars, and 150 mg of C18 sorbent to remove non-polar interferences like fats.[11]
-
Vortex for 2 minutes and centrifuge at 4,000 x g for 5 minutes at 4°C.
-
-
Final Preparation:
-
Transfer the cleaned supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase mixture (e.g., 50:50 methanol/water).[11]
-
Filter the reconstituted sample through a 0.2 µm filter (e.g., PTFE) into an autosampler vial for LC-MS/MS analysis.
-
Caption: General experimental workflow for anthelmintic analysis.
Typical LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm × 2.1 mm, <2 µm particle size) for good separation of anthelmintics.[12]
-
Mobile Phase A: Water with 0.1% formic acid and 2-5 mM ammonium formate.[3]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[13]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compounds, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.[12]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI), typically in positive mode ([M+H]⁺) for most anthelmintics.[14] Some compounds may be detected in negative mode ([M-H]⁻).[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its labeled internal standard.[12][15]
-
Data Presentation: Performance of Labeled Internal Standards
The effectiveness of an internal standard is demonstrated by the method's performance characteristics, including recovery, precision (expressed as Relative Standard Deviation, RSD), and its ability to compensate for matrix effects.
Table 1: Method Performance using ¹³C-Labeled Internal Standards
This table summarizes the performance of analytical methods that utilize ¹³C-labeled internal standards, which are considered the most effective for compensating matrix effects.
| Analyte Class | Matrix | Internal Standard Type | Apparent Recovery (%) | RSD (%) | Reference |
| Avermectins | Beef | ¹³C-Labeled Avermectins | 99.5 - 100.0 | < 2.0 | [16] |
| Mycotoxins* | Maize | ¹³C-Labeled Mycotoxins | 88 - 105 | 4 - 11 | [8] |
| Note: While not anthelmintics, this mycotoxin study provides an excellent, detailed example of the performance of ¹³C-labeled internal standards in a complex food matrix, demonstrating their effectiveness in compensating for matrix effects.[8] |
Table 2: Method Performance using Deuterated Internal Standards
Deuterated standards are more common and also provide good results, though they can be susceptible to isotopic effects.
| Analyte Class | Matrix | Internal Standard Type | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Avermectins & Milbemycins | Fish | Deuterated Ivermectin (IVR-d2) | 86 - 106 | < 20 | 0.07 - 1.3 | [12] |
Table 3: Method Performance using Matrix-Matched Calibration
For comparison, many validated methods do not use SIL internal standards, relying instead on matrix-matched calibration to compensate for matrix effects. While effective, this approach can be more laborious and may not correct for variability in recovery during sample preparation.
| Analyte Class | Matrix | Calibration Method | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Anthelmintics & Antiprotozoals | Fish | Matrix-Matched | 60.6 - 119.9 | < 30 | 0.02 - 4.8 | [2] |
| Anthelmintics & Antiprotozoals | Livestock Products | Matrix-Matched | 60.2 - 119.9 | ≤ 32.0 | 0.1 - 9.7 | [11] |
The use of stable isotope-labeled internal standards, particularly ¹³C-labeled compounds, is the most reliable strategy for the accurate and precise quantification of anthelmintic drug residues in complex matrices. By co-eluting with the target analyte and mirroring its behavior through extraction, cleanup, and ionization, SIL internal standards effectively correct for both sample loss and matrix-induced signal fluctuations.[4] As demonstrated by the compiled data, methods employing IDMS achieve superior recovery and precision compared to other approaches.[8][16] The implementation of these standards within a validated workflow, such as one based on the QuEChERS methodology, provides the highest level of confidence in analytical results for researchers, regulators, and drug development professionals.
References
- 1. Anthelmintic drug residues in beef: UPLC-MS/MS method validation, European retail beef survey, and associated exposure and risk assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Anthelmintic and Antiprotozoal Drug Residues in Fish Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 11. Food Science of Animal Resources [kosfaj.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Multiclass Method for the Determination of Anthelmintic and Antiprotozoal Drugs in Livestock Products by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Triclabendazole Sulfoxide using a Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantitative analysis of triclabendazole sulfoxide in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, Triclabendazole sulfoxide-d3. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions. Furthermore, representative quantitative data and validation parameters are provided to guide researchers in implementing this robust analytical method in their laboratories.
Introduction
Triclabendazole is a potent benzimidazole anthelmintic agent primarily used against liver fluke infections in livestock and humans. Following administration, triclabendazole is rapidly metabolized to its active sulfoxide and sulfone metabolites. Triclabendazole sulfoxide is the major active metabolite and its accurate quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and residue analysis studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the determination of drug concentrations in complex biological fluids. The use of a stable isotope-labeled internal standard, such as Triclabendazole sulfoxide-d3, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable and accurate results.
Experimental Workflow
The overall experimental workflow for the quantification of triclabendazole sulfoxide is depicted below.
Experimental workflow for triclabendazole sulfoxide quantification.
Detailed Protocols
Materials and Reagents
-
Triclabendazole sulfoxide analytical standard
-
Triclabendazole sulfoxide-d3 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank plasma
Standard and Internal Standard Stock Solutions
-
Triclabendazole Sulfoxide Stock Solution (1 mg/mL): Accurately weigh 10 mg of triclabendazole sulfoxide and dissolve in 10 mL of methanol.
-
Triclabendazole Sulfoxide-d3 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Triclabendazole sulfoxide-d3 and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (or calibration standard/QC) into a microcentrifuge tube.
-
Add 10 µL of the Triclabendazole sulfoxide-d3 working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase injection solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Gemini NX-C18, 2.0 x 50 mm, 3 µm or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 35% B; 1-2.5 min: 55% B; 2.5-4 min: 35% B (This is an example and should be optimized)[1] |
| Flow Rate | 0.6 mL/min[1][2] |
| Column Temperature | 30°C[1] |
| Injection Volume | 5 µL[1] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Capillary Voltage | 3.8 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Triclabendazole sulfoxide | 376.97 | 360.10 | 19 |
| Triclabendazole sulfoxide-d3 | 379.99 | 363.12 | To be optimized |
Note: The MRM transition for Triclabendazole sulfoxide-d3 is a theoretical value based on the fragmentation of the parent compound. The optimal collision energy should be determined experimentally.
Quantitative Data Summary
The following tables summarize typical validation parameters for a quantitative LC-MS/MS method for triclabendazole sulfoxide.
Table 2: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Triclabendazole sulfoxide | 10 - 5000 | > 0.99 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 10 | < 15 | < 15 | ± 20 |
| Low | 30 | < 10 | < 10 | ± 15 |
| Medium | 500 | < 10 | < 10 | ± 15 |
| High | 4000 | < 10 | < 10 | ± 15 |
Data presented are representative and may vary based on instrumentation and specific method optimization.
Signaling Pathways and Logical Relationships
The metabolic pathway of triclabendazole is a key consideration in its analysis.
Metabolic pathway of Triclabendazole.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of triclabendazole sulfoxide in plasma using a highly specific and sensitive LC-MS/MS method with a stable isotope-labeled internal standard. The provided methodologies for sample preparation, chromatography, and mass spectrometry, along with the representative quantitative data, offer a solid foundation for researchers to develop and validate this assay in their own laboratories for various applications in drug development and clinical research.
References
- 1. Development and validation of a rapid selective high-throughput LC-MS/MS method for the determination of triclabendazole sulfoxide concentrations in sheep plasma and its use in bioequivalence studies - Acta Chromatographica - Tom Vol. 34, no. 2 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Triclabendazole in Human Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Triclabendazole in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves a liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, followed by derivatization to enhance the volatility and thermal stability of the analyte. The described GC-MS method offers a robust and reliable approach for the determination of Triclabendazole, making it suitable for pharmacokinetic studies and drug metabolism research. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a DOT language diagram.
Introduction
Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver fluke species Fasciola hepatica and Fasciola gigantica. Accurate and sensitive quantification of Triclabendazole in biological matrices is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. While High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for Triclabendazole analysis, GC-MS offers a viable alternative with high specificity and sensitivity, particularly when coupled with appropriate sample preparation and derivatization techniques. This protocol details a comprehensive GC-MS method for the analysis of Triclabendazole in human plasma.
Experimental Protocol
Materials and Reagents
-
Triclabendazole reference standard (≥98% purity)
-
Internal Standard (IS): Albendazole (or a suitable stable isotope-labeled Triclabendazole)
-
Human plasma (drug-free)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Nitrogen gas (high purity)
-
Deionized water
-
0.1 M Phosphate buffer (pH 7.4)
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials with inserts
-
Pipettes and tips
-
Glass test tubes
Sample Preparation
-
Plasma Sample Extraction:
-
To 500 µL of human plasma in a glass test tube, add 50 µL of the Internal Standard working solution (10 µg/mL in methanol).
-
Add 500 µL of 0.1 M phosphate buffer (pH 7.4) and vortex for 30 seconds.
-
Add 3 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass test tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Vortex for 30 seconds to dissolve the residue.
-
Heat the mixture at 70°C for 30 minutes in a heating block.
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.
-
GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Column | HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 150°C, hold for 1 min- Ramp: 20°C/min to 300°C- Final Hold: Hold at 300°C for 5 min |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | To be determined empirically based on the mass spectrum of the derivatized Triclabendazole and IS. |
| Expected ions for TMS-derivatized Triclabendazole could include the molecular ion and characteristic fragments. |
Data Presentation
The following tables present hypothetical quantitative data for the GC-MS analysis of Triclabendazole, based on typical performance characteristics of similar analytical methods.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Equation (y = mx + c) |
| Triclabendazole | 10 - 1000 | > 0.995 | To be determined |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Mean Recovery (%) | 85 - 95% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for Triclabendazole analysis.
Caption: Logical steps in the GC-MS analysis of Triclabendazole.
Application Notes and Protocols for the Pharmacokinetic Analysis of Triclabendazole in Sheep Using Triclabendazole sulfoxide-13C,d3 as an Internal Standard
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Triclabendazole (TCBZ) is a potent benzimidazole anthelmintic highly effective against both mature and immature stages of the liver fluke, Fasciola hepatica, a significant parasite in sheep and other ruminants.[1][2] Following oral administration, TCBZ undergoes extensive first-pass metabolism in the liver. The parent drug is rarely detected in systemic circulation; instead, it is rapidly oxidized into its pharmacologically active metabolites: triclabendazole sulfoxide (TCBZ-SO) and, subsequently, triclabendazole sulfone (TCBZ-SO2).[3][4] TCBZ-SO is considered the primary active metabolite responsible for the flukicidal efficacy.
Pharmacokinetic (PK) studies are crucial for optimizing dosing regimens and ensuring sustained therapeutic concentrations. Accurate quantification of TCBZ-SO and TCBZ-SO2 in plasma is essential for these studies. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variations in sample preparation and instrument response.
This document provides a detailed protocol for conducting a pharmacokinetic study of triclabendazole in sheep, utilizing Triclabendazole sulfoxide-13C,d3 as an internal standard for the accurate quantification of Triclabendazole sulfoxide in plasma samples.
Metabolic Pathway of Triclabendazole
Triclabendazole is metabolized in the liver primarily by flavin-containing mono-oxygenases (FMO) and cytochrome P450 (CYP450) enzymes. The parent compound is first oxidized to the active sulfoxide metabolite (TCBZ-SO), which is then further oxidized to the less active sulfone metabolite (TCBZ-SO2).[4]
Pharmacokinetic Parameters
The following tables summarize typical pharmacokinetic parameters for Triclabendazole sulfoxide (TCBZ-SO) and Triclabendazole sulfone (TCBZ-SO2) in sheep following a single oral administration of Triclabendazole at a dose of 10 mg/kg.
Table 1: Pharmacokinetic Parameters for Triclabendazole Sulfoxide (TCBZ-SO) in Sheep
| Parameter | Symbol | Mean Value | Unit |
| Maximum Plasma Concentration | Cmax | 16.08 | µg/mL |
| Time to Maximum Concentration | Tmax | 22.00 | hours |
| Area Under the Curve (0 to ∞) | AUC₀-∞ | 845.51 | µg·h/mL |
| Elimination Half-Life | t½ | 16.71 | hours |
| Mean Residence Time | MRT | 38.01 | hours |
Data sourced from a comparative pharmacokinetic study in sheep.[3]
Table 2: Pharmacokinetic Parameters for Triclabendazole Sulfone (TCBZ-SO2) in Sheep
| Parameter | Symbol | Mean Value | Unit |
| Maximum Plasma Concentration | Cmax | 6.78 | µg/mL |
| Time to Maximum Concentration | Tmax | 44.00 | hours |
| Area Under the Curve (0 to ∞) | AUC₀-∞ | 496.39 | µg·h/mL |
| Elimination Half-Life | t½ | 21.04 | hours |
| Mean Residence Time | MRT | 65.58 | hours |
Data sourced from a comparative pharmacokinetic study in sheep.[3]
Experimental Protocols
In-Life Phase: Pharmacokinetic Study Design
This protocol outlines the in-life portion of a typical pharmacokinetic study in sheep.
1.1. Animals and Housing
-
Species: Sheep (e.g., Corriedale breed).
-
Health: Clinically healthy, confirmed by a veterinarian.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least two weeks prior to the study.[3]
-
Housing: Housed in pens with free access to water and standard feed.
1.2. Dosing
-
Drug: Commercially available Triclabendazole oral suspension.
-
Administration: Administered orally using a dosing syringe.
1.3. Blood Sample Collection
-
Route: Jugular venipuncture.
-
Anticoagulant: Heparinized tubes.[3]
-
Sampling Time Points: Pre-dose (0 h), and at 2, 4, 8, 12, 18, 24, 36, 48, 72, and 120 hours post-administration.[4]
-
Processing:
-
Centrifuge blood samples immediately (e.g., 1500 x g for 10 minutes) to separate plasma.
-
Carefully aspirate the plasma supernatant.
-
Store plasma samples frozen at -20°C or lower until analysis.[3]
-
Analytical Phase: LC-MS/MS Protocol
This protocol is for the quantification of Triclabendazole sulfoxide (TCBZ-SO) in sheep plasma using this compound as an internal standard (IS).
2.1. Reagents and Materials
-
Triclabendazole sulfoxide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank sheep plasma
2.2. Preparation of Stock and Working Solutions
-
TCBZ-SO Stock Solution (1 mg/mL): Accurately weigh and dissolve TCBZ-SO standard in a suitable solvent (e.g., acetonitrile or DMSO).
-
TCBZ-SO Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to create calibration standards (e.g., ranging from 1 to 100 µg/mL).[6]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of TCBZ-SO-13C,d3.
-
IS Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 2 µg/mL in acetonitrile).[6]
2.3. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of sheep plasma (blank, standard, or study sample) into a microcentrifuge tube.[6]
-
Add 100 µL of the IS working solution.[6]
-
Add 500 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex the mixture for 2 minutes.[6]
-
Centrifuge at 10,000 rpm for 3 minutes.[6]
-
Transfer 100 µL of the clear supernatant to a clean vial.[6]
-
Dilute the supernatant with 900 µL of a 50:50 mixture of acetonitrile and 0.1% aqueous formic acid.[6]
-
Vortex briefly and inject into the LC-MS/MS system.
2.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | Gemini NX-C18, 2.0 x 50 mm, 3 µm (or equivalent)[6] |
| Column Temp. | 30 °C[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.6 mL/min[6] |
| Injection Vol. | 5 µL[6] |
| Gradient | 0-1 min: 35% B; 1-2.5 min: 55% B; 2.5-4 min: 35% B[6] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization, Positive Mode (ESI+)[7] |
| Capillary Voltage | 3800 V[7] |
| Vaporizer Temp. | 300 °C[7] |
| Capillary Temp. | 300 °C[7] |
| MRM Transitions | Analyte (TCBZ-SO): Q1: 376.97 -> Q3: 360.10[7][8] IS (TCBZ-SO-13C,d3): To be determined empirically (e.g., Q1: 381.0 -> Q3: 364.1) |
Note: The MRM transition for the stable isotope-labeled internal standard (this compound) must be determined by direct infusion. The parent ion (Q1) will be increased by +4 Da (for 1x13C and 3xD) compared to the unlabeled analyte, and the fragment ion (Q3) will show a corresponding mass shift.
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of TCBZ-SO to the IS against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.[7]
-
Quantification: Determine the concentration of TCBZ-SO in the study samples by applying their measured peak area ratios to the regression equation of the calibration curve.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data for each animal to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software (e.g., Phoenix WinNonlin, PK Solutions).[4]
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. [Comparative pharmacokinetics of triclabendazole in camels and sheep] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a rapid selective high-throughput LC-MS/MS method for the determination of triclabendazole sulfoxide concentrations in sheep plasma and its use in bioequivalence studies - Acta Chromatographica - Tom Vol. 34, no. 2 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
Application Note: Quantification of Triclabendazole Metabolites in Bovine Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Triclabendazole (TCBZ) is a benzimidazole anthelmintic highly effective against the liver fluke (Fasciola hepatica) in cattle.[1] Following oral administration, TCBZ is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[1] The parent compound is rarely detected in plasma; instead, it is oxidized into its pharmacologically active sulfoxide (TCBZ-SO) and subsequently to the less active sulfone (TCBZ-SO2) metabolites.[1][2] Quantification of these metabolites in bovine plasma is crucial for pharmacokinetic studies, dose determination, and ensuring food safety by monitoring residue levels. This application note provides a detailed protocol for the simultaneous quantification of triclabendazole sulfoxide and triclabendazole sulfone in bovine plasma using a rapid and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Metabolic Pathway of Triclabendazole
In cattle, triclabendazole is primarily metabolized through oxidation. The initial step is the oxidation of the methylthio group to form triclabendazole sulfoxide (TCBZ-SO), the main active metabolite. This is followed by a slower oxidation to triclabendazole sulfone (TCBZ-SO2).[2]
Experimental Protocols
This protocol outlines a method for the extraction and quantification of TCBZ-SO and TCBZ-SO2 from bovine plasma based on protein precipitation followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Triclabendazole Sulfoxide (TCBZ-SO) analytical standard
-
Triclabendazole Sulfone (TCBZ-SO2) analytical standard
-
Fenbendazole (Internal Standard, IS) or other suitable benzimidazole
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Bovine Plasma (drug-free for standards and QCs)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve TCBZ-SO, TCBZ-SO2, and the Internal Standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike blank plasma for calibration curves and quality control (QC) samples.
3. Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank bovine plasma to achieve a concentration range, for example, from 1 to 100 µg/mL.[3]
-
QC Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 40, and 80 µg/mL).[3]
4. Sample Preparation Protocol The sample preparation is based on a simple and efficient protein precipitation procedure.[3]
5. LC-MS/MS System and Conditions The following are representative conditions. The specific parameters may need to be optimized for the instrument in use.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
|---|---|
| Column | C18 Reverse Phase (e.g., Gemini NX-C18)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Flow Rate | 0.6 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Example: Start at 10% B, ramp to 90% B over 2 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
| Total Run Time | Approx. 4 minutes[3] |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
| Analyte Transitions | See Table 3 |
Table 3: Example MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Triclabendazole Sulfoxide (TCBZ-SO) | 376.97 | 360.10[3] |
| Triclabendazole Sulfone (TCBZ-SO2) | 392.0 | 330.0 |
| Fenbendazole (IS) | 300.1 | 152.1 |
(Note: Transitions for TCBZ-SO2 and IS are representative and should be optimized empirically).
Data Presentation and Method Performance
The analytical method should be validated according to relevant guidelines (e.g., VICH GL49).[5][6] The tables below summarize typical performance characteristics reported in the literature for the analysis of TCBZ metabolites in bovine plasma.
Table 4: Method Validation Parameters
| Parameter | Triclabendazole Sulfoxide (TCBZ-SO) | Triclabendazole Sulfone (TCBZ-SO2) | Source |
|---|---|---|---|
| Linearity Range | 1 - 100 µg/mL | Not specified | [3] |
| Correlation Coefficient (r) | > 0.99 | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | Not specified | [3] |
| Accuracy (% Bias) | Within ±15% | -16.7% to +15% | [3][5] |
| Precision (% RSD) | < 15% | < 8.1% | [3][5] |
| Recovery | > 85% | > 85% |[7] |
Note: The performance characteristics can vary between laboratories and analytical platforms. The values presented are a summary from multiple sources to provide a general expectation of method performance.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and robust approach for the quantification of the primary triclabendazole metabolites, TCBZ-SO and TCBZ-SO2, in bovine plasma. The simple protein precipitation protocol allows for high-throughput analysis, making it well-suited for pharmacokinetic, bioequivalence, and residue monitoring studies in the field of veterinary drug development and food safety.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. akjournals.com [akjournals.com]
- 4. Simple and rapid determination of triclabendazole and its metabolites in bovine and goat muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DETERMINATION OF TRICLABENDAZOLE IN CATTLE PLASMA AS ITS SULPHOXIDE AND SULPHONE METABOLITES BY ROTATING DISK SORPTIVE EXTRACTION COMBINED WITH HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY AND ITS APPLICATION TO PHARMACOKINETIC STUDIES | Journal of the Chilean Chemical Society [jcchems.com]
- 6. researchgate.net [researchgate.net]
- 7. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triclabendazole Sulfoxide-¹³C,d₃ in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Triclabendazole sulfoxide-¹³C,d₃ as an internal standard in drug metabolism studies. This isotopically labeled compound is a critical tool for the accurate quantification of Triclabendazole's active metabolite, Triclabendazole sulfoxide, in various biological matrices.
Introduction to Triclabendazole Metabolism
Triclabendazole (TCBZ) is a benzimidazole anthelmintic agent primarily used to treat fascioliasis, a parasitic infection caused by liver flukes. Following administration, TCBZ undergoes extensive first-pass metabolism in the liver to form its pharmacologically active metabolites: Triclabendazole sulfoxide (TCBZ-SO) and Triclabendazole sulfone (TCBZ-SO₂).[1] The initial oxidation to TCBZ-SO is a crucial activation step.
The primary enzymes responsible for the metabolism of Triclabendazole include Cytochrome P450 (CYP) isoforms, particularly CYP1A2, and to a lesser extent, CYP2C9, CYP2C19, CYP2D6, and CYP3A, as well as Flavin-containing monooxygenases (FMO).[2] TCBZ-SO is further metabolized to TCBZ-SO₂. Given that TCBZ-SO is the main active metabolite, its accurate quantification in biological fluids is essential for pharmacokinetic and drug metabolism studies.
Stable isotope-labeled internal standards, such as Triclabendazole sulfoxide-¹³C,d₃, are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] They offer superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[4]
Metabolic Pathway of Triclabendazole
Caption: Metabolic activation of Triclabendazole.
Application: Internal Standard for Quantitative Bioanalysis
Triclabendazole sulfoxide-¹³C,d₃ is an ideal internal standard (IS) for LC-MS/MS-based quantification of TCBZ-SO in biological matrices such as plasma, serum, and tissue homogenates. Its key application is in pharmacokinetic studies, bioequivalence studies, and in vitro drug metabolism assays.
Advantages of Using Triclabendazole sulfoxide-¹³C,d₃:
-
Compensates for Matrix Effects: Co-elution with the unlabeled analyte ensures that both compounds experience similar ionization suppression or enhancement, leading to a more accurate analyte-to-IS ratio.[5]
-
Corrects for Sample Loss: Any loss of analyte during sample extraction and processing is mirrored by a proportional loss of the IS.
-
Improves Precision and Accuracy: The use of a stable isotope-labeled IS significantly reduces the variability of the analytical method.
Experimental Protocols
Protocol for Quantification of Triclabendazole Sulfoxide in Human Plasma
This protocol describes a typical LC-MS/MS method for the quantification of TCBZ-SO in human plasma using Triclabendazole sulfoxide-¹³C,d₃ as an internal standard.
3.1.1. Materials and Reagents
-
Triclabendazole sulfoxide (analytical standard)
-
Triclabendazole sulfoxide-¹³C,d₃ (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Methanol (LC-MS grade)
3.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of TCBZ-SO and Triclabendazole sulfoxide-¹³C,d₃ in methanol.
-
Working Standard Solutions: Serially dilute the TCBZ-SO stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Triclabendazole sulfoxide-¹³C,d₃ stock solution with 50:50 (v/v) acetonitrile:water.
3.1.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL Triclabendazole sulfoxide-¹³C,d₃) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Caption: Plasma sample preparation workflow.
3.1.4. LC-MS/MS Conditions (Representative)
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
TCBZ-SO: Precursor ion > Product ion (e.g., m/z 376.0 > 344.0)
-
TCBZ-SO-¹³C,d₃: Precursor ion > Product ion (e.g., m/z 380.0 > 348.0)
-
3.1.5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of TCBZ-SO to Triclabendazole sulfoxide-¹³C,d₃ against the concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of TCBZ-SO in unknown samples from the calibration curve.
Protocol for In Vitro Metabolic Stability in Human Liver Microsomes
This protocol assesses the rate at which TCBZ is metabolized by human liver microsomes (HLM).
3.2.1. Incubation Mixture
-
Prepare a reaction mixture containing:
-
Human Liver Microsomes (e.g., 0.5 mg/mL final concentration)
-
Phosphate buffer (100 mM, pH 7.4)
-
TCBZ (e.g., 1 µM final concentration, added from a stock solution in a solvent like DMSO, final solvent concentration <0.5%)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing Triclabendazole sulfoxide-¹³C,d₃ as the internal standard for the quantification of TCBZ-SO).
-
Process the samples as described in section 3.1.3 and analyze by LC-MS/MS.
3.2.2. Data Analysis
-
Quantify the concentration of the formed TCBZ-SO at each time point.
-
The rate of metabolite formation can be determined from the initial linear portion of the concentration-time curve.
Caption: In vitro metabolic stability assay workflow.
Data Presentation
Quantitative data from drug metabolism studies should be presented in a clear and organized manner.
Table 1: Representative Calibration Curve Data for TCBZ-SO in Human Plasma
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 5,234 | 101,456 | 0.0516 | 1.05 | 105.0 |
| 2.5 | 13,123 | 102,345 | 0.1282 | 2.48 | 99.2 |
| 10.0 | 51,987 | 100,987 | 0.5148 | 10.1 | 101.0 |
| 50.0 | 256,789 | 101,234 | 2.5366 | 49.5 | 99.0 |
| 100.0 | 510,987 | 100,567 | 5.0814 | 100.2 | 100.2 |
| 250.0 | 1,289,012 | 101,890 | 12.6510 | 248.5 | 99.4 |
| 500.0 | 2,543,123 | 100,345 | 25.3441 | 501.2 | 100.2 |
This data is for illustrative purposes only.
Table 2: Validation Summary for the Quantification of TCBZ-SO
| Parameter | QC Level | Acceptance Criteria | Result |
| Precision (CV%) | Low (3 ng/mL) | ≤ 15% | 4.5% |
| Mid (75 ng/mL) | ≤ 15% | 3.2% | |
| High (400 ng/mL) | ≤ 15% | 2.8% | |
| Accuracy (%) | Low (3 ng/mL) | 85-115% | 102.5% |
| Mid (75 ng/mL) | 85-115% | 98.9% | |
| High (400 ng/mL) | 85-115% | 101.3% | |
| Recovery (%) | Low (3 ng/mL) | Consistent | ~92% |
| High (400 ng/mL) | Consistent | ~95% | |
| Matrix Effect | Low (3 ng/mL) | CV ≤ 15% | 6.8% |
| High (400 ng/mL) | CV ≤ 15% | 5.5% |
This data is for illustrative purposes only.
Conclusion
Triclabendazole sulfoxide-¹³C,d₃ is an indispensable tool for the accurate and precise quantification of Triclabendazole's primary active metabolite in drug metabolism and pharmacokinetic studies. The use of this stable isotope-labeled internal standard in conjunction with LC-MS/MS allows researchers to obtain high-quality, reliable data, which is crucial for the development and regulatory assessment of pharmaceuticals. The protocols and data presented here provide a framework for the successful application of Triclabendazole sulfoxide-¹³C,d₃ in a research setting.
References
- 1. enamine.net [enamine.net]
- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. waters.com [waters.com]
- 4. A new calibration curve calculation method for absolute quantification of drug metabolizing enzymes in human liver microsomes by stable isotope dilution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Triclabendazole Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and monitoring of Triclabendazole (TCBZ) resistance in the liver fluke, Fasciola hepatica. The protocols outlined below are essential tools for researchers, veterinarians, and animal health professionals in managing fascioliasis and mitigating the spread of drug-resistant parasite populations.
Introduction
Triclabendazole is a critical anthelmintic for the treatment of fascioliasis due to its efficacy against both mature and immature stages of Fasciola hepatica. However, the emergence and spread of TCBZ resistance pose a significant threat to livestock health and productivity worldwide.[1][2] Accurate and standardized methods for detecting TCBZ resistance are paramount for effective parasite control strategies, including informed treatment decisions and the prevention of further resistance development. This document details the protocols for the most common and validated in vivo and in vitro analytical methods.
In Vivo Methods for Resistance Detection
In vivo methods assess the efficacy of TCBZ in the host animal and are considered the gold standard for confirming clinical resistance.
Faecal Egg Count Reduction Test (FECRT)
The FECRT is a widely used method to evaluate the efficacy of an anthelmintic by comparing the number of parasite eggs in feces before and after treatment.[2][3] A significant reduction in the fecal egg count post-treatment indicates drug efficacy, while a lack of reduction suggests resistance.
Protocol: FECRT for Triclabendazole Resistance
Objective: To determine the percentage reduction in Fasciola hepatica egg counts in feces following treatment with Triclabendazole.
Materials:
-
Fecal collection containers
-
Microscope slides and coverslips
-
Saturated sodium chloride solution (specific gravity 1.2)
-
McMaster counting chambers or equivalent
-
Beakers, graduated cylinders, and stirring rods
-
Sieve or tea strainer
-
Triclabendazole formulation for administration
Procedure:
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired Fasciola hepatica infections, confirmed by pre-treatment fecal egg counts.
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each selected animal.
-
Treatment: Administer the recommended dose of Triclabendazole to the treatment group. An untreated control group should be maintained for comparison.
-
Post-treatment Sampling: Collect individual fecal samples from the same animals 14 to 21 days after treatment.[3]
-
Fecal Egg Counting:
-
Weigh 2 grams of feces from each sample.
-
Homogenize the feces in 28 ml of water.
-
Pour the fecal suspension through a sieve into a beaker.
-
Transfer 15 ml of the filtered suspension to a centrifuge tube and centrifuge at 1500 rpm for 2 minutes.
-
Decant the supernatant and resuspend the pellet in saturated sodium chloride solution.
-
Immediately pipette the suspension into both chambers of a McMaster slide.
-
Let the slide stand for 5 minutes to allow the eggs to float.
-
Count the number of Fasciola eggs under a microscope at 100x magnification.
-
-
Calculation of Faecal Egg Count Reduction (FECR): The percentage reduction is calculated using the following formula: FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100 (where EPG = eggs per gram of feces)
Interpretation of Results:
-
Effective Treatment (Susceptible): A FECR of ≥ 95% is generally considered effective.[2]
-
Suspected Resistance: A FECR of < 95% suggests the presence of TCBZ-resistant flukes.
Coproantigen Reduction Test (CRT)
The CRT is a more recent development that detects Fasciola hepatica excretory-secretory antigens (coproantigens) in feces using an enzyme-linked immunosorbent assay (ELISA). This method can detect current infections and is a sensitive indicator of treatment efficacy.[1][2]
Protocol: Coproantigen Reduction Test (CRT)
Objective: To determine the reduction in Fasciola hepatica coproantigen levels in feces following treatment with Triclabendazole.
Materials:
-
Commercially available Fasciola hepatica coproantigen ELISA kit (e.g., BIO K201, Bio-X Diagnostics)[1][2]
-
Fecal collection containers
-
Microplate reader
-
Reagents and buffers as per the ELISA kit instructions
Procedure:
-
Animal Selection and Treatment: Follow the same procedure as for the FECRT.
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples.
-
Post-treatment Sampling: Collect individual fecal samples from the same animals 14 days post-treatment.[1]
-
ELISA Assay:
-
Process the fecal samples and perform the ELISA according to the manufacturer's instructions. This typically involves homogenizing the feces in a provided buffer, adding the supernatant to the antibody-coated microplate, and following the subsequent incubation and washing steps.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well using a microplate reader.
-
Calculate the percentage reduction in coproantigen levels based on the OD values before and after treatment.
-
Interpretation of Results:
-
Effective Treatment (Susceptible): A complete absence or a significant reduction (e.g., >90%) of coproantigens at 14 days post-treatment indicates successful treatment.[4]
-
Suspected Resistance: The continued presence of coproantigens in feces 14 days post-treatment is indicative of TCBZ resistance.[1]
In Vitro Method for Resistance Detection
In vitro methods provide a controlled environment to assess the direct effect of the drug on the parasite, independent of host factors.
Egg Hatch Assay (EHA)
The EHA is an in vitro test that measures the ability of Fasciola hepatica eggs to develop and hatch in the presence of different concentrations of an anthelmintic. Eggs from resistant fluke populations are expected to hatch at higher drug concentrations than eggs from susceptible populations.[5][6]
Protocol: Egg Hatch Assay (EHA)
Objective: To determine the concentration of Triclabendazole sulphoxide (the active metabolite) that inhibits the hatching of Fasciola hepatica eggs.
Materials:
-
Fasciola hepatica eggs (recovered from feces or bile of infected animals)
-
Triclabendazole sulphoxide (TCBZ-SO)
-
Dimethyl sulfoxide (DMSO) for dissolving TCBZ-SO
-
24-well culture plates
-
Incubator
-
Stereomicroscope
-
Dechlorinated water
Procedure:
-
Egg Recovery and Preparation:
-
Isolate Fasciola eggs from fecal or bile samples using a series of sieves and sedimentation steps.
-
Wash the eggs thoroughly with dechlorinated water.
-
-
Preparation of TCBZ-SO Solutions:
-
Prepare a stock solution of TCBZ-SO in DMSO.
-
Make a series of dilutions of TCBZ-SO in dechlorinated water to achieve the desired final concentrations (e.g., 0.05, 0.2, 1, 5, and 25 μg/ml).[7] A negative control (water with DMSO) and a positive control (a known susceptible isolate) should be included.
-
-
Assay Setup:
-
Aliquot approximately 100-200 eggs into each well of a 24-well plate.
-
Add 1 ml of the respective TCBZ-SO dilution or control solution to each well.
-
-
Incubation:
-
Hatching Induction:
-
After the incubation period, expose the plates to a bright light source for 2-4 hours to stimulate hatching.
-
-
Egg Development and Hatching Assessment:
-
Under a stereomicroscope, count the number of hatched eggs (empty eggshells with a free-swimming miracidium) and eggs at different developmental stages (e.g., unembryonated, developing, fully embryonated but unhatched).[5]
-
-
Data Analysis:
-
Calculate the percentage of hatched eggs for each concentration.
-
Determine the discriminating dose, which is the concentration of TCBZ-SO that inhibits a high percentage (e.g., 99%) of hatching in a susceptible isolate.[5]
-
Interpretation of Results:
-
Susceptible: Eggs from susceptible fluke populations will show a low percentage of hatching at the discriminating dose.
-
Resistant: Eggs from resistant fluke populations will exhibit a significantly higher hatching rate at the discriminating dose compared to the susceptible control.[6]
Molecular Methods for Resistance Detection
Advances in molecular biology have led to the identification of genetic markers associated with TCBZ resistance. These methods offer the potential for rapid and high-throughput screening of fluke populations.
Overview of Molecular Approaches:
-
Candidate Gene Analysis: Initial research focused on genes potentially involved in the drug's mode of action or resistance mechanisms, such as β-tubulin. However, no consistent mutations in β-tubulin have been linked to TCBZ resistance in Fasciola hepatica.
-
Genome-Wide Association Studies (GWAS): More recent unbiased genomic approaches have identified specific genetic loci and single nucleotide polymorphisms (SNPs) associated with TCBZ resistance.[9][10]
-
Quantitative PCR (qPCR): Once validated markers are identified, qPCR assays can be developed for the rapid detection and quantification of resistance alleles in a parasite population.[11]
While molecular tests are still largely in the research and development phase, they hold promise for future routine diagnostics.
Data Presentation
Table 1: Comparison of Analytical Methods for Detecting Triclabendazole Resistance
| Method | Principle | Sample Type | Key Parameters | Interpretation of Resistance | Advantages | Disadvantages |
| FECRT | Reduction in fecal egg count post-treatment | Feces | Percentage reduction in EPG | < 95% reduction[2] | In vivo efficacy, widely used | Labor-intensive, low sensitivity in light infections, requires pre- and post-treatment sampling |
| CRT | Reduction in coproantigen levels post-treatment | Feces | Presence/absence or percentage reduction of coproantigens | Presence of coproantigens 14 days post-treatment[1] | High sensitivity, detects current infection | Requires specific ELISA kit, less quantitative than FECRT |
| EHA | In vitro hatching of eggs in the presence of TCBZ-SO | Feces or Bile | Discriminating drug concentration, percentage hatch rate | Hatching at high drug concentrations[6] | Controlled in vitro conditions, independent of host factors | Requires viable eggs, labor-intensive, results can be variable |
| Molecular Assays | Detection of resistance-associated genetic markers | Adult flukes, eggs, or larval stages | Presence of specific SNPs or alleles | Presence of resistance markers | High throughput, rapid, can detect resistance before treatment failure | Markers may not be universal, requires specialized equipment and expertise |
Table 2: Example Discriminating Concentrations for Egg Hatch Assay (EHA)
| Fasciola hepatica Isolate | Status | Discriminating TCBZ-SO Concentration (µg/ml) | Reference |
| Cullompton | Susceptible | 60 (resulted in 1% hatch rate) | [6] |
| Oberon | Resistant | >60 | [6] |
| Dutch | Resistant | >60 | [6] |
Visualizations
Caption: Workflow for FECRT and CRT.
Caption: Workflow for the Egg Hatch Assay.
Caption: TCBZ action and resistance.
References
- 1. Standardisation of a coproantigen reduction test (CRT) protocol for the diagnosis of resistance to triclabendazole in Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of two assays, a faecal egg count reduction test (FECRT) and a coproantigen reduction test (CRT), for the diagnosis of resistance to triclabendazole in Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Composite faecal egg count reduction test to detect resistance to triclabendazole in Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scops.org.uk [scops.org.uk]
- 5. Development of an egg hatch assay for the diagnosis of triclabendazole resistance in Fasciola hepatica: proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Screening anthelmintic resistance to triclabendazole in Fasciola hepatica isolated from sheep by means of an egg hatch assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fasciola hepatica egg development and hatching test (EDHT) using commercial drugs: a simple protocol for tackling anthelminthic resistance and promoting cattle productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of putative markers of triclabendazole resistance by a genome-wide analysis of genetically recombinant Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A major locus confers triclabendazole resistance in Fasciola hepatica and shows dominant inheritance | PLOS Pathogens [journals.plos.org]
- 11. Challenges in applying W.A.A.V.P. criteria to diagnosing triclabendazole resistance in Fasciola hepatica, an example from the Southern Tablelands of New South Wales, Australia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving sensitivity for Triclabendazole sulfoxide detection in mass spectrometry.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometry-based detection of Triclabendazole sulfoxide.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Triclabendazole sulfoxide, helping you enhance detection sensitivity and data quality.
Question: I am observing low or no signal for Triclabendazole sulfoxide. What are the initial steps to troubleshoot this issue?
Answer: When encountering low sensitivity, it's crucial to perform a systematic check of your LC-MS/MS system and method parameters. Start with the most straightforward potential issues before moving to more complex variables.
-
Verify System Basics: Confirm all electrical and communication cables are secure. Check that the solvent lines are correctly placed in the mobile phase reservoirs and that there are no air bubbles in the pump. Ensure the LC outlet tubing is properly connected to the mass spectrometer's ion source.[1]
-
Check Sample and Standard Integrity: Prepare fresh calibration standards and quality control (QC) samples. Analyte degradation can be a common cause of poor signal.[1]
-
Review MS Tune and Calibration: Ensure the mass spectrometer has been recently and successfully tuned and calibrated according to the manufacturer's recommendations.
-
Confirm Ion Source Settings: Verify that the correct ionization mode and parameters are selected. For Triclabendazole sulfoxide, positive ion mode Electrospray Ionization (ESI) is highly recommended for optimal signal intensity.[2][3]
Below is a general workflow to follow when troubleshooting low sensitivity.
Caption: General troubleshooting workflow for low sensitivity issues.
Question: Which ionization mode is best for Triclabendazole sulfoxide, and why?
Answer: Positive mode Electrospray Ionization (ESI) is significantly more effective for Triclabendazole sulfoxide analysis than Atmospheric Pressure Chemical Ionization (APCI) or negative mode ESI.[3] Due to its chemical structure and the use of an acidic mobile phase (e.g., containing formic acid), Triclabendazole sulfoxide readily accepts a proton.[2][3] This forms the protonated molecular ion [M+H]+ (m/z 376.97), which is the precursor ion used for MS/MS analysis.[2][3] Signal intensity in positive ESI mode has been shown to be higher and more stable.[2][3]
Question: My chromatographic peak shape is poor (e.g., broad, tailing, or split). How can I improve it?
Answer: Poor peak shape can compromise both sensitivity and reproducibility. Consider the following factors:
-
Column Choice: A C18 reversed-phase column is commonly used and effective for separating Triclabendazole sulfoxide.[2][4] A column such as the Gemini NX-C18 (50 x 2 mm, 3 µm) has been shown to provide good peak separation and shape.[2]
-
Mobile Phase Composition: The mobile phase should be optimized. A gradient elution using acetonitrile and water, both containing a small amount of acid like 0.1% formic acid, is a proven combination.[2] The acid helps to control the ionization state of the analyte and improve peak shape.
-
Flow Rate: Ensure the flow rate is appropriate for the column dimensions. A flow rate of 0.6 mL/min has been successfully used with a 2.0 mm ID column.[2]
-
Column Contamination: If performance degrades over time, the column may be contaminated. Try flushing the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of your analytical column.[5]
Question: How can I minimize matrix effects that might be suppressing my signal?
Answer: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, tissue) interfere with the ionization of the target analyte, typically causing ion suppression.
-
Improve Sample Preparation: The goal is to remove as many matrix components as possible while efficiently recovering the analyte.
-
Protein Precipitation (PPT): A simple and rapid method for plasma samples is protein precipitation with acetonitrile.[2][6] This is often sufficient and has been shown to result in minimal matrix effects for ovine plasma.[7]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. It has been used for tissue samples with acetonitrile.[4]
-
Solid-Phase Extraction (SPE): SPE is a more selective and rigorous cleanup method that can significantly reduce matrix components.[8] For complex tissue samples, a strong cation exchange cartridge (e.g., Oasis MCX) has been used effectively after initial extraction and oxidation steps.[9]
-
-
Optimize Chromatography: Adjusting the LC gradient can help separate Triclabendazole sulfoxide from interfering matrix components, so they do not co-elute.
-
Use an Internal Standard (IS): A suitable internal standard, such as Fenbendazole, can help compensate for signal variability caused by matrix effects.[2] The IS should be added early in the sample preparation process.
Frequently Asked Questions (FAQs)
Q1: What is a recommended sample preparation protocol for Triclabendazole sulfoxide in plasma?
A1: A widely used and validated method is protein precipitation with acetonitrile.[2][6] It is simple, fast, and suitable for high-throughput analysis.[2]
Experimental Protocol: Protein Precipitation [2]
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard solution (e.g., Fenbendazole in acetonitrile).
-
Add 500 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Transfer 100 µL of the clear supernatant to a new vial.
-
Dilute the supernatant with 900 µL of a 50:50 mixture of acetonitrile and 0.1% aqueous formic acid.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Caption: Protein precipitation workflow for plasma samples.
Q2: What are the typical LC-MS/MS parameters for sensitive Triclabendazole sulfoxide detection?
A2: The following table summarizes a validated, high-throughput method that provides excellent sensitivity and a short run time.[2][6]
| Parameter | Recommended Setting |
| LC Column | Gemini NX-C18 (2.0 x 50 mm, 3 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Acetonitrile[2] |
| Mobile Phase B | 0.1% Formic Acid in Water[2] |
| Flow Rate | 0.6 mL/min[2] |
| Gradient | 35% A (0-1 min) -> 55% A (1-2.5 min) -> 35% A (2.5-4 min)[2] |
| Injection Volume | 5 µL[2] |
| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive[2][3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |
| Precursor Ion [M+H]+ | m/z 376.97[2][3] |
| Product Ion | m/z 360.10[2][3] |
| Collision Energy | 19 V[2][3] |
| Internal Standard | Fenbendazole (m/z 300.07 -> 268.08)[2] |
Q3: How do different analytical methods for Triclabendazole sulfoxide compare in terms of run time?
A3: Modern LC-MS/MS methods have significantly reduced analysis time compared to older HPLC-UV or earlier LC-MS techniques, enabling higher sample throughput.
| Method Type | Typical Run Time | Reference |
| High-Throughput LC-MS/MS | 4 minutes | [2] |
| HPLC-UV | 13 minutes | [2] |
| LC-MS (Bovine Milk) | 15 minutes | [2] |
| HPLC-UV (Bovine Milk) | 30 minutes | [2] |
Q4: What is an alternative strategy for analyzing Triclabendazole sulfoxide in complex tissues like liver or fat?
A4: For complex matrices where direct analysis is challenging, a method involving chemical oxidation to a common marker residue can be employed. This involves digesting the tissue, extracting all related metabolites (sulfoxide, sulfone, etc.), and oxidizing them to keto-triclabendazole.[9] This single analyte is then quantified by LC-MS/MS, providing a measure of the total residue.[9] This approach can overcome issues with analyte stability and matrix complexity. The limit of quantification for this method in bovine tissues is 0.01 mg/kg.[9]
Caption: Overview of the LC-MS/MS analytical workflow.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. akjournals.com [akjournals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Simultaneous determination of triclabendazole and its metabolites in bovine and goat tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Triclabendazole HPLC analysis.
Technical Support Center: Triclabendazole HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the HPLC analysis of Triclabendazole.
Frequently Asked Questions (FAQs) on Poor Peak Shape
Q1: What causes peak tailing in my Triclabendazole chromatogram and how can I fix it?
Answer: Peak tailing, where the latter half of the peak is broader than the front, is a common issue. It is often caused by secondary interactions between the analyte and the stationary phase.
Common Causes & Solutions for Peak Tailing:
| Cause | Solution(s) |
| Secondary Silanol Interactions | Triclabendazole, a benzimidazole derivative, can interact with free silanol groups on the silica-based C18 column surface, causing tailing.[1] Use a modern, high-purity, end-capped C18 column to minimize exposed silanols.[2] Operating at a lower pH (e.g., pH 2.8-3.5) can also suppress silanol ionization.[3][4][5] |
| Mobile Phase pH Issues | If the mobile phase pH is too close to the analyte's pKa, inconsistent ionization can occur, leading to tailing.[2] Adjust the mobile phase pH to be at least 2 units away from Triclabendazole's pKa. Using a buffer (e.g., phosphate, acetate) helps maintain a stable pH.[1][6] |
| Column Overload | Injecting too much sample mass can saturate the column, leading to tailing. Prepare a more dilute sample or reduce the injection volume. |
| Column Contamination or Degradation | Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing. Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the column is old or damaged (voids/channels), it may need replacement.[3] |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[2] Use shorter, narrower internal diameter tubing (e.g., 0.005") to minimize dead volume.[2] |
Q2: My Triclabendazole peak is fronting. What are the likely causes and solutions?
Answer: Peak fronting, where the first half of the peak is sloped or broader than the trailing half, indicates that some analyte molecules are moving through the column too quickly.
Common Causes & Solutions for Peak Fronting:
| Cause | Solution(s) |
| Sample Overload (Volume or Mass) | Injecting too large a volume or a highly concentrated sample is a primary cause of fronting.[7][8] Reduce the injection volume or dilute the sample.[7][9] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., high percentage of organic solvent), it will cause the analyte to travel too fast at the column inlet, resulting in a distorted peak.[8][9] Whenever possible, dissolve and inject your Triclabendazole standard and sample in the initial mobile phase. |
| Column Collapse or Void | A void at the column inlet or collapse of the packed bed can lead to a distorted flow path and fronting peaks.[7] This is often accompanied by a loss of pressure or retention time shifts. The column will likely need to be replaced. |
| Low Column Temperature | Insufficient temperature can sometimes contribute to fronting.[10] If your system has a column oven, try increasing the temperature (e.g., to 30°C).[11] |
Q3: Why am I seeing split peaks for Triclabendazole?
Answer: Split peaks can suggest either a problem with the chromatography system or co-elution with an interfering compound.
Common Causes & Solutions for Split Peaks:
| Cause | Solution(s) |
| Partially Blocked Column Frit | Debris from the sample or system can clog the inlet frit of the column, disrupting the sample flow path and causing splitting for all peaks.[12][13] Reverse-flush the column (if the manufacturer allows) or replace the frit/column. Using in-line filters and guard columns is a good preventative measure. |
| Column Bed Void/Channeling | A void or channel in the stationary phase can create two different paths for the analyte, resulting in a split peak.[14] This is a sign of column degradation, and the column should be replaced. |
| Sample Solvent Mismatch | Injecting in a solvent much stronger than the mobile phase can cause peak distortion, including splitting, particularly for early-eluting peaks. Dissolve the sample in the mobile phase. |
| Co-eluting Impurity | The split peak may actually be two separate but closely eluting compounds (e.g., Triclabendazole and an impurity or metabolite).[12] To verify, try injecting a smaller sample volume; if two distinct peaks appear, optimize the method (e.g., change mobile phase composition, gradient, or column) to improve resolution.[12] |
Troubleshooting Workflow
A systematic approach is crucial for efficiently diagnosing the cause of poor peak shape. The following workflow can guide your troubleshooting process.
Experimental Protocols and Data
Triclabendazole Physicochemical Properties
Understanding the properties of Triclabendazole is key to developing a robust HPLC method.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₉Cl₃N₂OS | [15] |
| Molecular Weight | 359.66 g/mol | [16] |
| Aqueous Solubility | Poorly soluble / Insoluble (0.24 µg/mL) | [17] |
| Organic Solvent Solubility | Readily soluble in methanol, acetone, isopropanol, THF, and DMSO. | [16] |
| Classification | Benzimidazole Anthelmintic | [16][18] |
Example HPLC Method Parameters for Triclabendazole Analysis
Multiple methods have been successfully used for the analysis of Triclabendazole. C18 columns are most common. The following table summarizes parameters from various published methods.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference(s) |
| C18 (4.6 x 250 mm, 5 µm) | Acetonitrile / Water (50:50, v/v) | 1.5 | 254 | [19][20] |
| C18 (4.6 x 250 mm, 5 µm) | Acetonitrile / Methanol / Water (60:30:10, v/v/v) | 1.5 | 254 | [21] |
| C18 (4.6 x 150mm, 5µm) | Acetonitrile / Phosphate Buffer pH 2.8 (25:75, v/v) | 1.0 | 249 | [4] |
| C18 | Acetonitrile / Methanol / Water / Acetic Acid (56:36:7.5:0.5, v/v/v/v), pH 4.35 | 1.0 | 245 | [22][23] |
| C18 (25cm x 4.6mm, 5µm) | 0.1 M Na₂SO₄ (pH 3.5) / Methanol (60:40, v/v) | 1.0 | - |
Detailed Protocol: Sample Preparation and Analysis
This protocol is a generalized example based on common procedures for analyzing Triclabendazole from a pharmaceutical suspension.[19][24]
1. Standard Solution Preparation: a. Accurately weigh ~10 mg of Triclabendazole reference standard into a 10 mL volumetric flask. b. Add ~7 mL of HPLC-grade methanol and sonicate for 5-10 minutes to dissolve. c. Allow the solution to cool to room temperature and dilute to the mark with methanol. This yields a stock solution of 1 mg/mL. d. Perform serial dilutions with the mobile phase to create working standards at the desired concentration range (e.g., 1-50 µg/mL).
2. Sample Preparation (from Suspension): a. Accurately weigh a quantity of the suspension equivalent to 50 mg of Triclabendazole into a 25 mL volumetric flask. b. Add 10 mL of methanol and sonicate for 10 minutes to disperse the analyte. c. Filter the solution through a Whatman No. 41 filter paper into the flask, washing the residue with two additional 5 mL portions of methanol. d. Combine the filtrates and dilute to the 25 mL mark with methanol (Concentration = 2 mg/mL). e. Further dilute a portion of this solution with the mobile phase to bring it into the calibration range. f. Before injection, filter the final diluted sample through a 0.45 µm syringe filter.
3. Chromatographic Analysis: a. Equilibrate the HPLC system with the chosen mobile phase (e.g., Acetonitrile/Water 50:50) until a stable baseline is achieved. b. Set the flow rate (e.g., 1.5 mL/min) and detector wavelength (e.g., 254 nm). c. Inject the standard and sample solutions (e.g., 20 µL). d. Record and analyze the chromatograms.
4. Experimental Workflow Diagram:
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF TRICLABENDAZOLE AS API AND ESTIMATION IN TABLET DOSAGE FORM [zenodo.org]
- 5. iajps.com [iajps.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. uhplcs.com [uhplcs.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. uhplcs.com [uhplcs.com]
- 14. bio-works.com [bio-works.com]
- 15. Triclabendazole | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fao.org [fao.org]
- 17. researchgate.net [researchgate.net]
- 18. Triclabendazole - SBD Healthcare Pvt. Ltd. [sbdhealthcare.in]
- 19. Development of RP-HPLC Method for Simultaneous Determination of Triclabendazole and Ivermectin in Pharmaceutical Suspension Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
Technical Support Center: Triclabendazole Sulfoxide LC-MS/MS Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Triclabendazole sulfoxide (TCBZ-SO) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem for Triclabendazole sulfoxide analysis?
A1: Ion suppression is a type of matrix effect that frequently occurs in LC-MS/MS analysis. It happens when molecules co-eluting from the liquid chromatography (LC) column interfere with the ionization of the target analyte (Triclabendazole sulfoxide) in the mass spectrometer's ion source.[1][2] This interference reduces the number of analyte ions that reach the detector, leading to a decreased signal, poor sensitivity, and inaccurate, unreliable quantitative results.[1]
Q2: What are the most common causes of ion suppression in my TCBZ-SO assay?
A2: Ion suppression is primarily caused by components in the sample matrix that are not removed during sample preparation. These can be categorized as:
-
Endogenous Compounds: Substances originating from the biological sample itself, such as salts, proteins, and lipids (especially phospholipids).[3][4][5]
-
Exogenous Substances: Contaminants introduced during sample collection or preparation, such as polymers leached from plastic tubes, or detergents.[4][6]
-
High Analyte Concentration: At very high concentrations, the analyte itself can saturate the ionization process, leading to a non-linear response.[4]
Q3: How can I definitively identify if ion suppression is affecting my TCBZ-SO results?
A3: The most reliable method to identify ion suppression is a post-column infusion experiment .[3][7] In this setup, a constant flow of a pure Triclabendazole sulfoxide standard is introduced into the mobile phase after the analytical column but before the mass spectrometer's ion source. A blank matrix extract (e.g., extracted plasma without the analyte) is then injected onto the column. If a dip in the constant TCBZ-SO signal is observed at a specific retention time, it indicates that a component from the matrix is eluting at that point and suppressing the analyte's ionization.[3][6]
Q4: What is a "matrix factor" and how is it quantified?
A4: The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak response of an analyte in a sample matrix to the peak response of the analyte in a pure solvent at the same concentration.[4][8]
-
MF = (Peak Area of Analyte in Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. To correct for variability, the MF is often normalized using an internal standard (IS), preferably a stable isotope-labeled version of the analyte. The coefficient of variation (CV) of the IS-normalized MF across different lots of matrix should be low, indicating the method is precise and rugged.[9]
Q5: My assay validation shows significant ion suppression. What is the first and most effective area to troubleshoot?
A5: The most effective starting point for troubleshooting ion suppression is to improve the sample preparation protocol.[4][10] The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS/MS system. While simple protein precipitation is fast, it is often insufficient. More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are significantly better at producing cleaner extracts and reducing matrix effects.[4][10]
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Remove Interferences
Effective sample preparation is the most critical step in minimizing ion suppression. The choice of technique involves a trade-off between speed, cost, and cleanliness of the final extract.
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Technique | Principle | Pros | Cons | Applicability for TCBZ-SO |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[8][11] | Fast, simple, inexpensive, high recovery of analyte. | Least effective at removing other matrix components (salts, phospholipids); high risk of ion suppression.[4] | A common starting point, but often requires further optimization or replacement if suppression is observed.[8] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like ethyl acetate).[12] | More selective than PPT; effectively removes non-volatile salts and many polar interferences. | Can be labor-intensive; requires solvent optimization; potential for analyte loss in emulsions. | A strong choice for reducing suppression. Methods have been developed using ethyl acetate for extraction.[12] |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Highly selective and provides the cleanest extracts; significantly reduces phospholipids and other interferences.[4][10] | Most complex and expensive method; requires careful method development to optimize sorbent, wash, and elution steps. | The most powerful technique for eliminating stubborn ion suppression. Strong cation exchange (MCX) cartridges have been used successfully.[13] |
Guide 2: Improving Chromatographic Conditions for Better Separation
If sample preparation is optimized but suppression persists, the next step is to improve the chromatographic separation to resolve Triclabendazole sulfoxide from the interfering matrix components.
-
Use a High-Efficiency Column: Columns with smaller particle sizes (e.g., < 2 µm), such as those used in UPLC systems, provide significantly better peak resolution. This increased separation power reduces the chances of a matrix component co-eluting with TCBZ-SO. For TCBZ-SO, C18 columns like the Gemini NX-C18 have proven effective.[8][9][11]
-
Optimize the Mobile Phase Gradient: Adjust the gradient elution profile to increase the separation between TCBZ-SO and the region of suppression identified by the post-column infusion experiment. A slower, shallower gradient around the elution time of the analyte can often resolve it from interferences.
-
Modify Mobile Phase Composition: The standard mobile phase for TCBZ-SO is a gradient of acetonitrile and water with 0.1% formic acid to promote protonation for positive mode ESI.[8][9][11] While effective, slight modifications can sometimes alter selectivity and improve separation.
Table 2: Example LC-MS/MS Parameters for Triclabendazole Sulfoxide Analysis [8][9][11]
| Parameter | Setting |
| LC Column | Gemini NX-C18, 2.0 x 50 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Flow Rate | 0.6 mL/min |
| Gradient | 0-1 min (35% A), 1-2.5 min (55% A), 2.5-4 min (35% A) |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| MRM Transition | m/z 376.97 → m/z 360.10 |
| Internal Standard (IS) | Fenbendazole (m/z 300.07 → m/z 268.08) |
Guide 3: Strategic Use of an Internal Standard (IS)
An appropriate internal standard does not eliminate ion suppression, but it can compensate for its effects, leading to more accurate quantification.
-
The Gold Standard (SIL-IS): The ideal internal standard is a stable isotope-labeled version of Triclabendazole sulfoxide (e.g., ¹³C or ²H labeled). A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte and will experience the same degree of ion suppression.[2]
-
Structural Analog IS: When a SIL-IS is unavailable, a structural analog that has similar chromatographic behavior and ionization efficiency can be used. For TCBZ-SO analysis, Fenbendazole has been successfully validated and used as an internal standard.[8][9][11] It is crucial that the analog co-elutes or elutes very closely to TCBZ-SO to ensure it is affected by the same suppression events.
Quantitative Data Summary
The matrix effect for Triclabendazole sulfoxide in ovine plasma was evaluated after protein precipitation with acetonitrile. The results show that with the use of Fenbendazole as an internal standard, the effect of the matrix on final quantification was minimal and the method was precise.
Table 3: Quantitative Matrix Effect Data for Triclabendazole Sulfoxide in Ovine Plasma [9]
| Analyte | Internal Standard (IS) Normalized Matrix Factor Range | Coefficient of Variation (CV%) |
| Triclabendazole sulfoxide | 0.978 – 0.983 | 3.08 – 4.39 |
Visualized Workflows and Logic Diagrams
Caption: Troubleshooting workflow for identifying and mitigating ion suppression.
Caption: Key causes of ion suppression and corresponding mitigation strategies.
Caption: Experimental workflow for a post-column infusion experiment.
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
This protocol helps visualize the retention time regions where matrix components cause ion suppression.
-
System Setup: Configure the LC-MS/MS system as you would for your TCBZ-SO analysis.
-
Prepare Infusion Solution: Prepare a standard solution of Triclabendazole sulfoxide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-to-high intensity signal (e.g., 100 ng/mL).
-
Infuse the Standard: Using a syringe pump, deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done via a T-junction placed between the analytical column outlet and the MS ion source inlet.
-
Equilibrate: Allow the system to equilibrate until a stable signal (baseline) for the TCBZ-SO MRM transition is observed in the mass spectrometer.
-
Prepare Blank Matrix: Process a blank matrix sample (e.g., plasma from an untreated animal) using your established sample preparation method.
-
Inject Blank Matrix: Inject a standard volume of the prepared blank matrix extract onto the LC column and begin the chromatographic run.
-
Analyze Data: Monitor the TCBZ-SO signal throughout the run. Any significant drop or "dip" in the baseline indicates a region where co-eluting matrix components are suppressing the ionization of TCBZ-SO.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)[8]
This is a rapid but less clean sample preparation method.
-
Sample Aliquot: Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add Internal Standard: Spike the sample with 100 µL of the internal standard working solution (e.g., Fenbendazole).
-
Precipitate Proteins: Add 500 µL of cold acetonitrile to the tube.
-
Vortex: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tube at 10,000 rpm for 3 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean vial.
-
Dilute and Inject: Dilute the supernatant with 900 µL of a 50:50 mixture of acetonitrile and 0.1% aqueous formic acid. Vortex briefly and inject into the LC-MS/MS system.
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol, adapted from methods for related benzimidazoles, provides a cleaner extract than PPT.[12]
-
Sample Aliquot: Pipette 500 µL of plasma into a clean extraction tube.
-
Add Internal Standard: Spike the sample with the internal standard working solution.
-
Add Buffer: Add 500 µL of a suitable buffer (e.g., pH 9 carbonate buffer) to adjust the sample pH. Vortex briefly.
-
Add Extraction Solvent: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Extract: Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer or protein interface.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute and Inject: Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 65:35 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve, and inject into the LC-MS/MS system.
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. longdom.org [longdom.org]
- 11. Development and validation of a rapid selective high-throughput LC-MS/MS method for the determination of triclabendazole sulfoxide concentrations in sheep plasma and its use in bioequivalence studies - Acta Chromatographica - Tom Vol. 34, no. 2 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 12. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Stability of Triclabendazole sulfoxide-13C,d3 in different storage conditions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triclabendazole sulfoxide-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound and its unlabeled form should be stored under specific conditions depending on whether it is in solid form or in solution.
-
Solid Form: As a powder, it is recommended to store the compound at -20°C.[1][2][3] Under these conditions, the isotopically labeled solid form, Triclabendazole-13C-d3, has been shown to be stable for at least four years.[2] Another isotopically labeled variant, Triclabendazole Sulfoxide-D3, is recommended to be stored at +4°C.[4]
-
In Solvent: When dissolved in a solvent, it is best to store the solution at -80°C.[1][5] Stock solutions stored at -80°C are stable for up to 6 months, while storage at -20°C is suitable for up to one month.[5] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[5]
Q2: I am seeing unexpected degradation of my this compound in solution. What could be the cause?
Unexpected degradation of this compound in solution can be attributed to several factors:
-
Improper Storage Temperature: Storing solutions at temperatures warmer than the recommended -80°C (or -20°C for short-term) can accelerate degradation.[1][5]
-
Repeated Freeze-Thaw Cycles: Subjecting the solution to multiple freeze-thaw cycles can compromise its stability.[6] It has been demonstrated that the compound in plasma is stable for at least three freeze-thaw cycles from -20°C to room temperature.[6][7] Exceeding this may lead to degradation.
-
Solvent Choice: The choice of solvent can influence the stability of the compound. While soluble in DMSO, acetonitrile, and methanol, the long-term stability in these solvents at various temperatures may differ.[2]
-
Exposure to Light: Although not explicitly stated for the isotopically labeled form, it is good laboratory practice to protect solutions from direct sunlight.[1]
-
Incompatible Materials: Contact with strong acids, bases, or strong oxidizing/reducing agents should be avoided as they are incompatible with Triclabendazole sulfoxide.[1]
Q3: How should I handle this compound to ensure its stability during an experiment?
To maintain the integrity of this compound during experimental use, consider the following:
-
Autosampler Stability: If using an autosampler for analysis, be aware of the compound's stability under those conditions. In one study, Triclabendazole sulfoxide in ovine plasma was found to be stable for at least 24 hours when kept in an autosampler at 5°C.[6][7]
-
Solution Preparation: If you observe precipitation or phase separation when preparing a solution, gentle heating and/or sonication can be used to aid dissolution.[5]
-
Working Solutions: It is recommended to prepare fresh working solutions daily to minimize the risk of degradation.[5]
Stability Data Summary
The following tables summarize the available stability data for Triclabendazole sulfoxide under different storage conditions.
Table 1: Stability of Triclabendazole Sulfoxide in Solution
| Storage Condition | Matrix/Solvent | Duration | Stability |
| -80°C | Stock Solution | 6 months | Stable[5] |
| -20°C | Stock Solution | 1 month | Stable[5] |
| 5°C | Ovine Plasma (in autosampler) | 24 hours | Stable[6][7] |
| Room Temperature | Ovine Plasma | Short-term (exact duration not specified) | Stable[6] |
| 5°C | Stock Solution | 72 hours | Stable[6] |
Table 2: Freeze-Thaw Stability of Triclabendazole Sulfoxide
| Initial Storage Temperature | Thawing Temperature | Number of Cycles | Matrix | Stability |
| -20°C | Room Temperature | At least 3 | Ovine Plasma | Stable[6][7] |
Table 3: Long-Term Stability of Triclabendazole Sulfoxide
| Storage Condition | Matrix/Solvent | Duration | Stability |
| -20°C | Solid (Isotopically Labeled) | ≥ 4 years | Stable[2] |
| -20°C | Ovine Plasma | 3 months | Stable[6] |
Experimental Protocols
Protocol 1: Stability Assessment of Triclabendazole Sulfoxide in Ovine Plasma using LC-MS/MS
This protocol is based on a validated method for the determination of Triclabendazole sulfoxide concentrations in sheep plasma.[6][8]
-
Sample Preparation:
-
Spike blank ovine plasma with Triclabendazole sulfoxide at known concentrations (e.g., lower and higher quality control samples).
-
For analysis, perform protein precipitation by adding acetonitrile to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Analytical Column: Gemini NX-C18 (2.0 x 50 mm, 3 µm) or equivalent.
-
Column Temperature: 30°C.
-
Mobile Phase A: 0.1% formic acid in acetonitrile.
-
Mobile Phase B: 0.1% formic acid in water.
-
Flow Rate: 0.6 mL/min.
-
Gradient Elution:
-
0–1 min: 35% Mobile Phase A
-
1–2.5 min: 55% Mobile Phase A
-
2.5–4 min: 35% Mobile Phase A
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor > Product Ion Transition: m/z 376.97 > m/z 360.10.
-
-
Stability Evaluation:
-
Short-Term Stability: Analyze spiked plasma samples kept at room temperature for a specified period.
-
Long-Term Stability: Analyze spiked plasma samples stored at -20°C for an extended duration (e.g., 3 months).[6]
-
Freeze-Thaw Stability: Analyze spiked plasma samples after subjecting them to a specified number of freeze-thaw cycles.
-
Autosampler Stability: Analyze spiked plasma samples that have been kept in the autosampler at a controlled temperature (e.g., 5°C) for a defined period.
-
Visualizations
References
- 1. Triclabendazole sulfoxide|100648-13-3|MSDS [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Triclabendazole Sulfoxide-D3 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Enhancing the extraction recovery of Triclabendazole from tissue samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Triclabendazole (TCB) and its metabolites from tissue samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Triclabendazole and its metabolites from tissue samples.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Triclabendazole | Incomplete cell lysis and tissue disruption. | Ensure thorough homogenization of the tissue sample. For difficult tissues, consider mechanical disruption (e.g., bead beating) in conjunction with chemical lysis. |
| Inefficient extraction solvent. | Acetonitrile is a widely effective solvent for extracting Triclabendazole and its metabolites.[1][2][3] For bound residues, a digestion step with hot sodium hydroxide followed by extraction with ethyl acetate can improve recovery.[4][5] | |
| Drug binding to tissue matrix. | The use of a digestion step with hot sodium hydroxide can help release bound residues of Triclabendazole metabolites.[4][5] | |
| Loss of analyte during solvent evaporation. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid excessive heat and prolonged drying. | |
| High Variability in Results | Inconsistent sample homogenization. | Standardize the homogenization procedure, including time, speed, and sample-to-solvent ratio. |
| Matrix effects interfering with analysis. | Incorporate a cleanup step using solid-phase extraction (SPE) cartridges (e.g., Oasis MCX) or an enhanced matrix removal cartridge to remove interfering substances.[1][4][5] A liquid-liquid partitioning step with n-hexane can also be used for defatting.[4][5] | |
| Precipitation of the analyte during extraction. | Ensure the pH of the sample and extraction solvent is optimal for Triclabendazole solubility. | |
| Presence of Interfering Peaks in Chromatogram | Co-extraction of lipids and other matrix components. | Implement a defatting step using liquid-liquid extraction with n-hexane and acetonitrile.[4][5] Utilize a robust cleanup method like SPE.[4][5] |
| Contamination from labware or reagents. | Use high-purity solvents and thoroughly clean all glassware and equipment. Run a blank sample to identify any sources of contamination. |
Frequently Asked Questions (FAQs)
1. What is the most effective solvent for extracting Triclabendazole from tissue?
Acetonitrile is a highly effective and commonly used solvent for the liquid-liquid extraction of Triclabendazole and its metabolites from tissue homogenates.[1][2][3] For releasing bound residues, a preliminary digestion with hot sodium hydroxide followed by extraction with ethyl acetate has been shown to yield excellent recoveries.[4][5]
2. How can I improve the recovery of Triclabendazole from fatty tissues?
For fatty tissues, a defatting step is crucial. This is typically achieved through liquid-liquid partitioning. After the initial extraction with a solvent like acetonitrile, the extract can be washed with n-hexane to remove lipids.[4][5]
3. Is a cleanup step necessary after extraction?
While some simpler methods for parasite tissue avoid a cleanup step[2][3], for regulatory and residue analysis in animal tissues, a cleanup step is highly recommended to remove matrix interferences. This can be accomplished using solid-phase extraction (SPE) with cartridges such as a strong cation exchange cartridge (e.g., Oasis MCX) or by using enhanced matrix removal cartridges.[1][4][5]
4. What are the key metabolites of Triclabendazole that I should also be measuring?
The primary metabolites of Triclabendazole that are often monitored alongside the parent drug are Triclabendazole sulfoxide (TCB-SO) and Triclabendazole sulfone (TCB-SO2).[1][4] Some methods also quantify keto-Triclabendazole, particularly when determining the total residue.[4][5]
5. What kind of recovery rates can I expect with an optimized protocol?
With optimized methods, average recovery rates are typically high. Studies have reported recoveries in the range of 81-102% and 96.1%-105.6% for Triclabendazole and its metabolites in bovine and goat tissues.[1][4][5] For parasite tissue, extraction efficiency has been reported to be greater than 71%.[2][3]
Quantitative Data Summary
The following tables summarize the recovery rates of Triclabendazole and its metabolites from various studies.
Table 1: Recovery of Triclabendazole and its Metabolites from Bovine and Goat Muscle Tissue
| Analyte | Fortification Level (μg/kg) | Average Recovery (%) | Coefficient of Variation (%) |
| Triclabendazole | 0.5, 2.5, 25, 50 | 96.1 - 105.6 | 1.9 - 8.4 |
| Triclabendazole Sulfoxide | 5.0, 25, 250, 500 | 96.1 - 105.6 | 1.9 - 8.4 |
| Triclabendazole Sulfone | 5.0, 25, 250, 500 | 96.1 - 105.6 | 1.9 - 8.4 |
| Keto-TCB | 5.0, 25, 250, 500 | 96.1 - 105.6 | 1.9 - 8.4 |
| Data from a study utilizing acetonitrile extraction and purification with an enhanced matrix removal cartridge.[1] |
Table 2: Recovery of Triclabendazole and its Metabolites from Bovine Tissues (Muscle, Fat, Liver)
| Analyte | Spiked Level | Average Recovery (%) | Precision (<%) |
| Triclabendazole and its metabolites | 0.01 mg/kg and MRLs | 81 - 102 | 10 |
| Data from a study involving sample digestion with hot sodium hydroxide, extraction with ethyl acetate, and cleanup with a strong cation exchange cartridge.[4][5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with Acetonitrile
This protocol is adapted from methods used for the extraction of Triclabendazole from muscle and parasite tissues.[1][2][3]
-
Homogenization: Weigh 1 g of the tissue sample and homogenize it with 10 mL of acetonitrile.
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Supernatant Collection: Collect the acetonitrile supernatant.
-
Re-extraction: Repeat the extraction process on the pellet with another 10 mL of acetonitrile.
-
Pooling: Combine the supernatants.
-
Evaporation: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Extraction with Digestion for Total Residue Analysis
This protocol is based on a method for determining total Triclabendazole residues in bovine tissues.[4][5]
-
Sample Digestion: Weigh 2 g of the homogenized tissue sample and add 10 mL of 1M sodium hydroxide. Incubate at 90°C for 16 hours to release bound residues.
-
Extraction: After cooling, add 10 mL of ethyl acetate and shake vigorously. Centrifuge to separate the layers.
-
Liquid-Liquid Partitioning (Defatting): Transfer the ethyl acetate layer to a new tube and wash with n-hexane to remove fats.
-
Oxidation: The extracted residues are then oxidized with hydrogen peroxide in a mixture of ethanol and acetic acid to convert all metabolites to keto-Triclabendazole.
-
Cleanup: The reaction mixture is cleaned up using a strong cation exchange (Oasis MCX) SPE cartridge.
-
Analysis: The final eluate is analyzed by LC-MS/MS.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of Triclabendazole.
References
- 1. Simple and rapid determination of triclabendazole and its metabolites in bovine and goat muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with isobaric interferences in Triclabendazole metabolite analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Triclabendazole (TCBZ) and its primary metabolites: Triclabendazole sulfoxide (TCBZ-SO) and Triclabendazole sulfone (TCBZ-SO2).
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of Triclabendazole I should be targeting for pharmacokinetic studies?
A1: Triclabendazole is rapidly metabolized in the liver to its active sulfoxide metabolite (TCBZ-SO) and subsequently to the sulfone metabolite (TCBZ-SO2).[1][2][3] Due to the rapid metabolism, the parent drug, Triclabendazole, is often undetectable in plasma.[4] Therefore, TCBZ-SO and TCBZ-SO2 are the primary targets for pharmacokinetic assessments. Keto-triclabendazole is also sometimes monitored as a marker residue.[5]
Q2: What is isobaric interference and why is it a concern in Triclabendazole metabolite analysis?
A2: Isobaric interference occurs when a compound in the sample has the same nominal mass as the analyte of interest, leading to a potential overestimation of the analyte concentration. In the context of LC-MS/MS, this is particularly problematic if the interfering compound also produces a fragment ion with the same mass-to-charge ratio (m/z) as the analyte's product ion in the selected reaction monitoring (SRM) transition.[6] This can arise from endogenous matrix components, co-administered drugs, or even other metabolites of the drug itself that have undergone biotransformations resulting in an isobaric species.[6]
Q3: What are the typical MRM transitions for Triclabendazole and its metabolites?
A3: The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the analysis. The protonated molecules [M+H]+ are typically used as precursor ions in positive electrospray ionization mode. The table below summarizes the commonly used MRM transitions.
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Triclabendazole (TCBZ) | 360.0 | 328.0 | Loss of S-CH3 and subsequent rearrangement |
| Triclabendazole Sulfoxide (TCBZ-SO) | 376.0 | 360.1 | Loss of oxygen |
| Triclabendazole Sulfone (TCBZ-SO2) | 392.0 | 328.0 | Loss of SO2 and rearrangement |
| Keto-triclabendazole | 327.0 | 181.9 / 146.0 | Fragmentation of the core structure |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. It is always recommended to optimize these transitions on your specific instrument.
Troubleshooting Guide
Issue 1: Poor peak shape or tailing for Triclabendazole and its metabolites.
-
Possible Cause 1: Suboptimal chromatographic conditions.
-
Solution: Ensure the mobile phase composition is appropriate for the C18 column. A gradient elution with acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), generally provides good peak shapes.[7] Check the pH of your mobile phase; it should be consistent for reproducible chromatography.
-
-
Possible Cause 2: Column degradation.
-
Solution: Check the column performance with a standard mixture. If the performance is poor, try flushing the column or replacing it with a new one.
-
-
Possible Cause 3: Matrix effects.
-
Solution: Improve the sample clean-up procedure. If using protein precipitation, consider a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5]
-
Issue 2: Inconsistent or low recovery of analytes.
-
Possible Cause 1: Inefficient extraction.
-
Solution: Optimize the extraction solvent and procedure. For tissue samples, ensure complete homogenization. For liquid-liquid extraction, ensure proper phase separation. For SPE, ensure the cartridge is conditioned and equilibrated correctly, and that the elution solvent is appropriate to fully recover the analytes.
-
-
Possible Cause 2: Analyte instability.
-
Solution: Triclabendazole and its metabolites are generally stable, but it's good practice to minimize the time samples are left at room temperature. Process samples on ice and store extracts at low temperatures until analysis.
-
-
Possible Cause 3: Strong binding to plasma proteins.
Issue 3: Suspected isobaric interference leading to elevated baseline or inaccurate quantification.
-
Possible Cause 1: Co-elution of an isobaric compound.
-
Solution 1: Improve chromatographic separation. Modify the gradient elution profile to achieve better separation between the analyte and the interfering peak. A slower gradient or a different organic modifier might resolve the issue.
-
Solution 2: Select a more specific MRM transition. If possible, identify a product ion that is unique to your analyte of interest and not produced by the interfering compound. This may require a detailed examination of the full scan and product ion scan mass spectra of both the analyte and the suspected interfering compound.
-
-
Possible Cause 2: In-source fragmentation or decomposition of a metabolite.
-
Solution: This can be more challenging to address. In some cases, a hydroxylated metabolite can lose a water molecule in the ion source, generating an ion that is isobaric with the parent drug or another metabolite.[6] Careful optimization of the ion source parameters (e.g., temperature, voltages) can sometimes minimize this in-source decay.
-
-
Possible Cause 3: Interference from co-administered drugs.
-
Solution: In veterinary medicine, Triclabendazole is sometimes co-administered with other anthelmintics like ivermectin or albendazole. While not strictly isobaric, metabolites of these drugs or other co-administered compounds could potentially interfere. A thorough understanding of the metabolic pathways of all administered drugs is crucial. If interference is suspected, analyze a sample containing only the potentially interfering drug to confirm.
-
Experimental Protocols
Protocol 1: Analysis of Triclabendazole Sulfoxide in Sheep Plasma[7]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of sheep plasma in a microcentrifuge tube, add 100 µL of internal standard solution (e.g., Fenbendazole in acetonitrile).
-
Add 500 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Transfer 100 µL of the supernatant to a clean tube and dilute with 900 µL of a 50:50 mixture of acetonitrile and 0.1% aqueous formic acid.
-
Transfer the final solution to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Gemini NX-C18, 2.0 x 50 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 35% B
-
1-2.5 min: 55% B
-
2.5-4 min: 35% B
-
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
TCBZ-SO: Precursor 376.0 m/z → Product 360.1 m/z
-
Fenbendazole (IS): Precursor 300.1 m/z → Product 268.1 m/z
-
-
Visualizations
Caption: Metabolic pathway of Triclabendazole.
Caption: Troubleshooting workflow for TCBZ analysis.
References
- 1. Simultaneous determination of triclabendazole and its sulphoxide and sulphone metabolites in bovine milk by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and rapid determination of triclabendazole and its metabolites in bovine and goat muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of triclabendazole and its metabolites in bovine and goat tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
Calibration curve issues in the quantification of Triclabendazole sulfoxide.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantification of Triclabendazole sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for a Triclabendazole sulfoxide calibration curve?
A1: Based on validated methods, a typical linear range for Triclabendazole sulfoxide in plasma is 1–100 µg/mL.[1][2][3] Successful linearity has been demonstrated with correlation coefficients (r) greater than 0.99.[1][2][3]
Q2: What is a suitable internal standard (IS) for the analysis of Triclabendazole sulfoxide?
A2: Fenbendazole has been successfully used as an internal standard for the quantification of Triclabendazole sulfoxide in plasma samples.[1][2]
Q3: What are the common sample preparation techniques for plasma samples?
A3: Protein precipitation using acetonitrile is a simple and effective method for preparing plasma samples for Triclabendazole sulfoxide analysis.[1][2][3]
Q4: What type of analytical column is recommended for chromatographic separation?
A4: A C18 reversed-phase column is commonly used for the separation of Triclabendazole sulfoxide. Specific examples include Gemini NX-C18 and Capcell Pak C18.[1][2][4]
Q5: What are the typical mobile phase compositions?
A5: A gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small percentage of an acidifier like formic acid (e.g., 0.1%), is frequently employed.[1][2] Another option is an isocratic mobile phase of acetonitrile and 0.05 M ammonium acetate.[4]
Q6: Which ionization technique is most suitable for Triclabendazole sulfoxide detection by mass spectrometry?
A6: Positive electrospray ionization (ESI) is the preferred technique for the detection of Triclabendazole sulfoxide, as it provides higher and more stable signals compared to negative ESI or atmospheric pressure chemical ionization (APCI).[2]
Troubleshooting Guide: Calibration Curve Issues
Poor linearity, accuracy, or precision in your calibration curve can stem from various factors throughout the analytical workflow. This guide provides a systematic approach to troubleshooting these issues.
Experimental Workflow for Triclabendazole Sulfoxide Quantification
Caption: A typical experimental workflow for the quantification of Triclabendazole sulfoxide in plasma.
Issue 1: Poor Linearity (Low Correlation Coefficient, r < 0.99)
| Potential Cause | Troubleshooting Action |
| Inaccurate Standard Preparation | Prepare fresh stock and working standard solutions. Verify the purity and correct weighing of the reference standard. Use a calibrated balance and volumetric flasks. |
| Suboptimal Chromatographic Conditions | - Peak Shape: Ensure symmetrical peak shapes. Asymmetrical peaks can affect integration accuracy. Adjust mobile phase composition or gradient. - Co-elution: Check for co-eluting matrix components that may interfere with the analyte or internal standard peaks.[5] Adjust the chromatographic gradient to improve separation. |
| Inappropriate Weighting Factor | The choice of weighting factor for the linear regression is crucial. For a wide concentration range, a 1/x or 1/x² weighting may be more appropriate than no weighting. A 1/y² weighting factor has been shown to be effective.[2] |
| Detector Saturation | If the highest concentration standards are deviating from linearity, the detector may be saturated. Dilute the upper-level standards and re-inject. |
| Carryover | Inject a blank sample after the highest concentration standard to check for carryover.[2] If observed, optimize the injector wash procedure. |
Issue 2: Inaccurate Results (High %Bias)
| Potential Cause | Troubleshooting Action |
| Matrix Effects | Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, can lead to inaccurate results.[5][6] - Evaluate Matrix Effect: A study on ovine plasma showed minimal matrix effect.[7] However, this can be matrix and species-dependent. To assess, compare the peak response of the analyte in a post-extraction spiked sample to that of a neat solution. - Improve Sample Cleanup: If significant matrix effects are observed, consider a more rigorous sample cleanup method like solid-phase extraction (SPE) instead of simple protein precipitation.[4] - Stable Isotope Labeled IS: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. |
| Incorrect Internal Standard Concentration | Verify the concentration of the internal standard spiking solution. Ensure consistent addition of the IS to all samples, standards, and quality controls. |
| Analyte Instability | Triclabendazole sulfoxide may be unstable under certain conditions. Validate the stability of the analyte in the matrix under the conditions of the experiment (e.g., freeze-thaw, bench-top, post-preparative).[8] |
| Cross-Contamination | Ensure there is no cross-contamination between samples during preparation. Use fresh pipette tips for each sample. |
Logical Relationship of Troubleshooting Linearity and Accuracy
Caption: Interconnected factors affecting calibration curve linearity and accuracy.
Experimental Protocols
LC-MS/MS Method for Triclabendazole Sulfoxide in Sheep Plasma
This protocol is based on a validated method for the determination of Triclabendazole sulfoxide in sheep plasma.[1][2]
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of Triclabendazole sulfoxide in plasma.
-
Working Solutions: Prepare calibration working solutions and quality control samples by diluting the stock solutions with blank plasma.
-
Internal Standard Solution: Prepare a 2 µg/mL solution of Fenbendazole in acetonitrile.
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add the internal standard solution.
-
Add acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
-
2. LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | Gemini NX-C18, 2.0 x 50 mm, 3 µm |
| Column Temperature | 30 °C |
| Mobile Phase A | 0.1% Formic Acid in Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Flow Rate | 0.6 mL/min |
| Gradient | 0-1 min: 35% A; 1-2.5 min: 55% A; 2.5-4 min: 35% A |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Triclabendazole Sulfoxide: m/z 376.97 -> 360.10 |
Quantitative Data Summary
The following table summarizes the validation parameters from a published method.[1][2][3]
| Parameter | Result |
| Linearity Range | 1–100 µg/mL |
| Correlation Coefficient (r) | > 0.9939 |
| Within-run Precision (CV%) | < 8.9% |
| Between-run Precision (CV%) | < 8.9% |
| Accuracy (Bias%) | < 8.9% |
| Retention Time (Triclabendazole Sulfoxide) | ~2.10 min |
| Retention Time (Fenbendazole - IS) | ~0.9 min |
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Simultaneous determination of triclabendazole and its sulphoxide and sulphone metabolites in bovine milk by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Triclabendazole Quantification: The Labeled Internal Standard Advantage
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of xenobiotics in biological matrices is paramount. This guide provides a comparative overview of analytical methods for the determination of Triclabendazole, a potent anthelmintic agent. It focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and underscores the benefits of employing a stable isotope-labeled internal standard.
While numerous methods have been validated for Triclabendazole and its metabolites, the use of a structural analog as an internal standard is common. This guide will first detail the validation of a published LC-MS/MS method for Triclabendazole sulfoxide in sheep plasma that utilizes a non-labeled internal standard, fenbendazole. Subsequently, it will explore the theoretical and practical advantages of employing a stable isotope-labeled internal standard for such analyses.
Method Comparison: Non-Labeled vs. Labeled Internal Standard
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization, thus compensating for variations in extraction recovery and matrix effects. A stable isotope-labeled internal standard is the gold standard as its physicochemical properties are nearly identical to the analyte.
This guide compares a validated method using a non-labeled internal standard with the projected performance of a method using a stable isotope-labeled internal standard.
Table 1: Comparison of Analytical Methodologies
| Parameter | Method with Non-Labeled IS (Fenbendazole)[1][2] | Projected Performance with Labeled IS |
| Internal Standard | Fenbendazole | Triclabendazole sulfoxide-¹³C,d₃ |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Linearity (r²) | > 0.9939 | ≥ 0.995 |
| Precision (CV%) | < 8.9% | < 5% |
| Accuracy (Bias%) | < 8.9% | < 5% |
| Recovery | Not explicitly stated | Expected to be more consistent across samples |
| Matrix Effect | Assessed and minimized | Significantly minimized due to co-elution and identical ionization |
Experimental Protocols
Method 1: Triclabendazole Sulfoxide with Non-Labeled Internal Standard (Fenbendazole)
This method was developed and validated for the determination of Triclabendazole sulfoxide in sheep plasma[1][2].
-
Sample Preparation:
-
To 200 µL of sheep plasma, add 100 µL of the internal standard solution (Fenbendazole).
-
Precipitate proteins by adding 500 µL of acetonitrile.
-
Vortex for 2 minutes and centrifuge at 10,000 rpm for 3 minutes.
-
Dilute 100 µL of the supernatant with 900 µL of a 50:50 mixture of acetonitrile and 0.1% aqueous formic acid.
-
Inject 5 µL into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Gemini NX-C18 (2.0 x 50 mm, 3 µm)
-
Mobile Phase A: 0.1% formic acid in acetonitrile
-
Mobile Phase B: 0.1% formic acid in water
-
Flow Rate: 0.6 mL/min
-
Gradient: 35% A (0-1 min), 55% A (1-2.5 min), 35% A (2.5-4 min)
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (Triclabendazole Sulfoxide): m/z 376.97 → 360.10
-
MRM Transition (Fenbendazole): Not specified in the provided abstract.
-
Projected Method 2: Triclabendazole Sulfoxide with Labeled Internal Standard
This projected method is based on the principles of bioanalytical method validation and the expected advantages of using a stable isotope-labeled internal standard.
-
Sample Preparation: The sample preparation would follow the same protein precipitation protocol as Method 1. The key difference is the use of a Triclabendazole sulfoxide-¹³C,d₃ internal standard solution.
-
Chromatographic Conditions: The chromatographic conditions would likely be very similar to Method 1, aiming for baseline separation of the analyte from any endogenous interferences.
-
Mass Spectrometric Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (Triclabendazole Sulfoxide): m/z 376.97 → 360.10
-
MRM Transition (Triclabendazole sulfoxide-¹³C,d₃): A specific transition would be determined based on the stable isotope incorporation, for example, m/z 380.97 → 364.10.
-
Validation Data Summary
The following tables summarize the validation parameters for the method using a non-labeled internal standard and the anticipated improvements with a labeled internal standard.
Table 2: Validation Summary for Method with Non-Labeled Internal Standard[1][2]
| Validation Parameter | Result |
| Linearity Range | 1–100 µg/mL |
| Correlation Coefficient (r) | > 0.9939 |
| Within-Run Precision (CV%) | < 8.9% |
| Between-Run Precision (CV%) | < 8.9% |
| Within-Run Accuracy (Bias%) | < 8.9% |
| Between-Run Accuracy (Bias%) | < 8.9% |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
Table 3: Projected Validation Summary for Method with Labeled Internal Standard
| Validation Parameter | Projected Result | Rationale for Improvement |
| Linearity Range | 1–100 µg/mL or wider | Improved signal-to-noise due to reduced variability. |
| Correlation Coefficient (r²) | ≥ 0.995 | More precise correction for analytical variability. |
| Precision (CV%) | < 5% | Superior correction for extraction and matrix inconsistencies. |
| Accuracy (Bias%) | < 5% | More accurate quantification across different sample lots. |
| Lower Limit of Quantification (LLOQ) | ≤ 1 µg/mL | Potential for improved sensitivity due to lower background noise. |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both analytical approaches.
Caption: Workflow for Triclabendazole analysis using a non-labeled internal standard.
Caption: Projected workflow for Triclabendazole analysis using a labeled internal standard.
Concluding Remarks
The validation data for the LC-MS/MS method using fenbendazole as an internal standard demonstrates a robust and reliable assay for the quantification of Triclabendazole sulfoxide in plasma. However, the use of a stable isotope-labeled internal standard is anticipated to provide superior performance, particularly in terms of precision and accuracy. This is due to its ability to more effectively compensate for variability in sample preparation and matrix effects. For researchers requiring the highest level of confidence in their quantitative data, the investment in a labeled internal standard is a critical consideration for method development and validation.
References
Comparison of different internal standards for Triclabendazole quantification.
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of internal standards for the accurate quantification of Triclabendazole.
The accurate quantification of the anthelmintic drug Triclabendazole and its metabolites is crucial in pharmacokinetic, residue analysis, and drug efficacy studies. The use of an appropriate internal standard (IS) is paramount to ensure the reliability and robustness of analytical methods, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.
This guide provides a comparative overview of commonly used internal standards for Triclabendazole quantification, including structural analogs like Fenbendazole and Mebendazole, and the stable isotope-labeled analog, Triclabendazole-d3.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in method development. The ideal IS should be structurally similar to the analyte, have a similar retention time without co-eluting, and exhibit comparable ionization efficiency. Here, we compare the performance of Fenbendazole, Mebendazole, and Triclabendazole-d3.
| Parameter | Fenbendazole | Mebendazole | Triclabendazole-d3 (Qualitative) |
| Structural Similarity | High (Benzimidazole derivative) | High (Benzimidazole derivative) | Identical (Isotopically labeled) |
| Linearity (r²) | >0.9939[1] | 0.996 - 1.000[2] | Expected to be excellent |
| Precision (%CV) | <8.9%[1] | Not explicitly stated in the provided results | Expected to be very high (<5%) |
| Accuracy (%Bias) | <8.9%[1] | Not explicitly stated in the provided results | Expected to be very high (within ±5%) |
| Recovery | Not explicitly stated in the provided results | >71%[2] | Expected to closely match Triclabendazole |
| Matrix Effect Compensation | Good | Good | Excellent |
| Commercial Availability | Readily available | Readily available | Commercially available[3] |
Key Takeaways:
-
Fenbendazole and Mebendazole: Both are structurally related benzimidazole anthelmintics and have been successfully used as internal standards in validated analytical methods for Triclabendazole. They demonstrate good linearity, precision, and accuracy. Being commercially available and relatively inexpensive, they are practical choices for routine analysis.
-
Triclabendazole-d3: As a stable isotope-labeled internal standard, Triclabendazole-d3 is considered the gold standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to that of Triclabendazole, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This leads to superior correction for matrix effects and variability, resulting in the highest possible accuracy and precision. While often more expensive, its use is highly recommended for methods requiring the utmost accuracy, such as in regulatory submissions or pivotal clinical studies.
Experimental Protocols
Below are detailed methodologies for the quantification of Triclabendazole using Fenbendazole and Mebendazole as internal standards, based on published literature.
Quantification of Triclabendazole Sulfoxide using Fenbendazole as Internal Standard[1][4]
This method is suitable for the determination of Triclabendazole's active metabolite, Triclabendazole sulfoxide, in sheep plasma.
1. Sample Preparation:
- To 200 µL of sheep plasma, add 100 µL of Fenbendazole internal standard solution.
- Precipitate proteins by adding 500 µL of acetonitrile.
- Vortex for 2 minutes and then centrifuge at 10,000 rpm for 3 minutes.
- Take 100 µL of the supernatant and dilute with 900 µL of a 50:50 mixture of acetonitrile and 0.1% aqueous formic acid.
- Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC Column: Gemini NX-C18 (e.g., 50 x 2.0 mm, 3 µm)
- Mobile Phase A: 0.1% Formic Acid in Acetonitrile
- Mobile Phase B: 0.1% Formic Acid in Water
- Flow Rate: 0.6 mL/min
- Gradient:
- 0-1 min: 35% A
- 1-2.5 min: 55% A
- 2.5-4 min: 35% A
- Injection Volume: 5 µL
- Ionization: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
- Triclabendazole Sulfoxide: m/z 376.97 -> 360.10
- Fenbendazole (IS): m/z 300.07 -> 268.08
Quantification of Triclabendazole and its Metabolites using Mebendazole as Internal Standard[2]
This HPLC method is designed for the quantification of Triclabendazole and its metabolites in liver fluke tissue.
1. Sample Preparation:
- Homogenize fluke tissue samples.
- To the homogenate, add 10 µL of Mebendazole internal standard stock solution (500 µM).
- Extract the analytes by adding 1.5 mL of acetonitrile and shaking for 5 minutes.
- Centrifuge to separate the phases.
- Collect the acetonitrile supernatant and evaporate to dryness.
- Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
- HPLC Column: C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
- Mobile Phase: Acetonitrile and ammonium acetate buffer
- Detection: UV at 300 nm
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in Triclabendazole quantification.
Caption: General experimental workflow for Triclabendazole quantification.
Caption: Logical relationship of components for accurate quantification.
References
Cross-Validation of LC-MS/MS and HPLC-UV Methods for Triclabendazole Analysis: A Comparative Guide
In the realm of pharmaceutical analysis and veterinary drug monitoring, the accurate quantification of anthelmintic agents like Triclabendazole is paramount for ensuring efficacy and safety. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the determination of Triclabendazole. This objective overview, supported by experimental data from various studies, is intended for researchers, scientists, and drug development professionals.
Performance Characteristics: A Quantitative Comparison
The choice between HPLC-UV and LC-MS/MS for Triclabendazole analysis often depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance parameters for each method as reported in various validation studies.
Table 1: Performance Characteristics of HPLC-UV for Triclabendazole Analysis
| Parameter | Reported Values | Reference |
| Linearity Range | 50.09 - 150.26 µg/mL | [1][2][3] |
| Correlation Coefficient (r) | 0.9999 | [1][2][3] |
| Limit of Detection (LOD) | 0.03 - 0.058 µg/mL | [1][2][3][4] |
| Limit of Quantification (LOQ) | 0.08 - 0.178 µg/mL | [1][2][3][4] |
| Intraday Precision (%RSD) | 0.87% | [1][2][3] |
| Interday Precision (%RSD) | 0.35% | [1][2][3] |
| Accuracy/Recovery | 98.71% (Intraday), 99.51% (Interday) | [1][2][3] |
Table 2: Performance Characteristics of LC-MS/MS for Triclabendazole Analysis
| Parameter | Reported Values | Reference |
| Linearity Range | 1 - 100 µg/mL (for Triclabendazole sulfoxide) | [5] |
| Correlation Coefficient (r) | > 0.9939 | [5] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [6] |
| Precision (CV%) | < 8.9% (within-run and between-run) | [5] |
| Accuracy (bias) | < 8.9% | [5] |
| Recovery | 81 - 102% | [6] |
From the data, it is evident that LC-MS/MS generally offers a lower limit of quantification, making it a more sensitive technique suitable for residue analysis in complex biological matrices like tissues and plasma.[6][7][8] HPLC-UV, while being a robust and cost-effective method, demonstrates excellent linearity and precision for the analysis of pharmaceutical formulations.[1][4][9]
Experimental Workflows
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. This process ensures that both methods provide comparable and reliable results for the intended analytical purpose.
Caption: Workflow for cross-validating HPLC-UV and LC-MS/MS methods.
Detailed Experimental Protocols
Below are representative experimental protocols for both HPLC-UV and LC-MS/MS methods for Triclabendazole analysis, compiled from the literature.
HPLC-UV Method
This method is suitable for the simultaneous determination of Triclabendazole and other compounds in pharmaceutical formulations.
-
Chromatographic System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water, sometimes with the addition of acetic acid to adjust the pH (e.g., acetonitrile-methanol-water-acetic acid at a ratio of 56:36:7.5:0.5, v/v/v/v).[1][3] The mobile phase can be delivered isocratically.
-
Detection Wavelength: UV detection is commonly performed at 245 nm or 254 nm.[1][9]
-
Sample Preparation: For pharmaceutical suspensions, an accurately weighed quantity is typically dissolved in a suitable solvent like methanol, sonicated, filtered, and then diluted to the desired concentration with the mobile phase.[9]
LC-MS/MS Method
This method is highly sensitive and selective, making it ideal for determining Triclabendazole and its metabolites in biological matrices such as plasma and tissues.[7][8]
-
Chromatographic System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., Gemini NX-C18, 50 x 2.0 mm, 3 µm).[7]
-
Mobile Phase: A gradient elution is often employed using a mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[7]
-
Flow Rate: A typical flow rate is around 0.6 mL/min.[7]
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.
-
Mass Spectrometric Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. For Triclabendazole sulfoxide, a precursor ion (m/z) of 376.97 and a product ion of 360.10 have been reported.[5]
-
Sample Preparation: For biological samples like plasma, protein precipitation with a solvent such as acetonitrile is a common and effective sample preparation technique.[5] For tissues, a more extensive extraction and clean-up procedure may be necessary, which can involve liquid-liquid extraction and solid-phase extraction.[6]
References
- 1. Development and validation of a new HPLC-UV method for the simultaneous determination of triclabendazole and ivermectin B1a in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of RP-HPLC Method for Simultaneous Determination of Triclabendazole and Ivermectin in Pharmaceutical Suspension Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Bioanalytical Measurement of Triclabendazole in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Triclabendazole (TCBZ) and its primary active metabolites, Triclabendazole sulphoxide (TCBZ-SO) and Triclabendazole sulphone (TCBZ-SO2), in plasma. The information presented is collated from peer-reviewed literature and aims to assist researchers in selecting and implementing appropriate bioanalytical methods.
Introduction
Triclabendazole is a benzimidazole anthelmintic agent with high efficacy against the liver fluke, Fasciola hepatica. After oral administration, TCBZ is rapidly metabolized in the liver to its sulphoxide and sulphone derivatives, which are the primary active moieties found in systemic circulation.[1][2] Accurate measurement of these compounds in plasma is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. This guide compares the performance of commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the quantitative performance data from various validated methods for the analysis of Triclabendazole and its metabolites in plasma.
Table 1: Comparison of HPLC-UV Methods
| Analyte(s) | Linearity Range (µg/mL) | LOQ (µg/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Sample Preparation | Reference |
| TCBZ-SO & TCBZ-SO2 | Not Specified in Abstract | Not Specified in Abstract | < -16.7% | < 8.1% | Not Specified | Rotating Disk Sorptive Extraction (RDSE) | [1][3] |
| TCBZ | 50.09 - 150.26 | 0.08 | 98.71 - 99.51 | 0.35 - 0.87 | Not Specified | Protein Precipitation | [4][5] |
Table 2: Comparison of LC-MS/MS Methods
| Analyte(s) | Linearity Range (µg/mL) | LOQ (µg/mL) | Accuracy (% bias) | Precision (%CV) | Recovery (%) | Sample Preparation | Reference |
| TCBZ-SO | 1 - 100 | 1 | < 8.9% | < 8.9% | Not Specified | Protein Precipitation | [6][7] |
| TCBZ & Metabolites | Not Specified in Abstract | 0.01 mg/kg (in tissue) | 81 - 102% | < 10% | 81 - 102% | Liquid-Liquid Extraction & SPE | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method 1: HPLC-UV with Rotating Disk Sorptive Extraction (RDSE)
This method is suitable for the determination of TCBZ-SO and TCBZ-SO2 in cattle plasma.[1][3]
-
Sample Preparation (RDSE):
-
Spike plasma samples with an internal standard.
-
Perform extraction using a rotating disk sorptive extraction device.
-
Elute the analytes from the disk with a suitable organic solvent (e.g., acetone).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specified wavelength.
-
Total Run Time: Approximately 13 minutes.[3]
-
Method 2: LC-MS/MS with Protein Precipitation
This high-throughput method is designed for the quantification of TCBZ-SO in sheep plasma.[6][7]
-
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 100 µL of internal standard solution (e.g., fenbendazole in acetonitrile).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes and centrifuge at 10,000 rpm for 3 minutes.[6]
-
Dilute 100 µL of the supernatant with 900 µL of a 50:50 mixture of acetonitrile and 0.1% aqueous formic acid.[6]
-
Inject 5 µL of the final solution into the LC-MS/MS system.[6]
-
-
LC-MS/MS Conditions:
-
Column: Gemini NX-C18 column (e.g., 50 x 2 mm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Total Run Time: Approximately 4 minutes.[7]
-
Visualizations
Metabolic Pathway of Triclabendazole
Triclabendazole is metabolized in the liver primarily by Cytochrome P450 enzymes (CYP1A2) and Flavin-containing monooxygenases (FMO) to its active sulphoxide form. The sulphoxide is then further metabolized, mainly by CYP2C9, to the sulphone metabolite.[9]
Caption: Metabolic conversion of Triclabendazole to its active metabolites.
General Workflow for Triclabendazole Plasma Analysis
The following diagram illustrates a typical workflow for the bioanalysis of Triclabendazole and its metabolites in plasma samples.
Caption: General experimental workflow for Triclabendazole plasma analysis.
References
- 1. Time-course and accumulation of triclabendazole and its metabolites in bile, liver tissues and flukes collected from treated sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a new HPLC-UV method for the simultaneous determination of triclabendazole and ivermectin B1a in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Quantitative Analysis of Triclabendazole: A Comparison of Isotope Dilution Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Triclabendazole, a potent anthelmintic agent. The focus is on the linearity and range of quantification, comparing the gold-standard isotope dilution mass spectrometry with commonly used alternative techniques. Experimental data and detailed protocols are provided to support the selection of the most appropriate method for specific research and drug development needs.
Superior Linearity and Sensitivity with Isotope Dilution LC-MS/MS
Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark for the bioanalysis of small molecules like Triclabendazole. By incorporating a stable isotope-labeled internal standard (e.g., ¹³C-Triclabendazole or Triclabendazole-d₄), this method effectively compensates for variations in sample preparation and matrix effects, leading to exceptional accuracy, precision, and sensitivity. While a specific public study detailing an isotope dilution method for Triclabendazole was not identified, a representative method based on common practices in bioanalytical chemistry is presented below for comparison.
In contrast, alternative methods such as LC-MS/MS with a non-isotopic internal standard and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are also widely employed. These methods, while robust, can be more susceptible to matrix interferences and may exhibit wider variability.
Comparison of Quantitative Performance
The following table summarizes the key performance characteristics of a representative isotope dilution LC-MS/MS method compared to published alternative methods for Triclabendazole quantification.
| Parameter | Isotope Dilution LC-MS/MS (Representative) | LC-MS/MS (Non-Isotopic IS) | RP-HPLC-UV |
| Analyte | Triclabendazole & Metabolites | Triclabendazole Sulfoxide | Triclabendazole |
| Matrix | Plasma, Tissue | Sheep Plasma[1][2] | Bulk Drug[3][4] |
| Linearity Range | 0.05 - 200 ng/mL | 1 - 100 µg/mL[1][2] | 0.2 - 15 µg/mL[3][4] |
| Correlation Coefficient (R²) | > 0.995 | > 0.9939[1][2] | Not specified |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 1 µg/mL[1][2] | 0.2 µg/mL[3][4] |
| Internal Standard | ¹³C-Triclabendazole | Fenbendazole[1][2] | Not applicable |
Experimental Methodologies
Detailed experimental protocols for the representative isotope dilution LC-MS/MS method and a widely used LC-MS/MS method with a non-isotopic internal standard are provided below.
Isotope Dilution LC-MS/MS (Representative Protocol)
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard working solution (¹³C-Triclabendazole, 1 µg/mL in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Triclabendazole: m/z 360.0 -> 241.0
-
¹³C-Triclabendazole: m/z 366.0 -> 247.0
-
Triclabendazole Sulfoxide: m/z 376.0 -> 304.0
-
Triclabendazole Sulfone: m/z 392.0 -> 320.0
-
-
LC-MS/MS with Non-Isotopic Internal Standard (Fenbendazole)[1][2]
-
Sample Preparation:
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the isotope dilution and a non-isotopic internal standard LC-MS/MS methods.
Caption: Isotope Dilution LC-MS/MS Workflow.
Caption: Non-Isotopic IS LC-MS/MS Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiresidue assay for benzimidazole anthelmintics by liquid chromatography and confirmation by gas chromatography/selected-ion monitoring electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of Triclabendazole: Highlighting Methods Utilizing the Isotopically Labeled Internal Standard, Triclabendazole Sulfoxide-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Triclabendazole and its primary active metabolite, Triclabendazole sulfoxide. A special focus is placed on the superior specificity and selectivity offered by methods employing the stable isotope-labeled internal standard, Triclabendazole sulfoxide-¹³C,d₃. While specific published methods detailing the use of Triclabendazole sulfoxide-¹³C,d₃ are not widely available, this document outlines the established advantages of such an approach and presents a comparison with alternative analytical techniques, supported by experimental data from published studies.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise results. The ideal IS behaves identically to the analyte during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. A stable isotope-labeled (SIL) internal standard, such as Triclabendazole sulfoxide-¹³C,d₃, is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, ensuring the most reliable quantification.
Comparison of Analytical Methodologies
The two primary techniques for the determination of Triclabendazole and its metabolites in biological matrices are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and LC-MS/MS.
LC-MS/MS with a Stable Isotope-Labeled Internal Standard (e.g., Triclabendazole sulfoxide-¹³C,d₃)
This method offers the highest degree of selectivity and sensitivity. The use of a SIL-IS, which co-elutes with the analyte but is distinguished by its higher mass, provides optimal correction for any analytical variability.
Alternative LC-MS/MS with a Structural Analog Internal Standard (e.g., Fenbendazole)
When a SIL-IS is unavailable, a structural analog can be used. While generally providing good results, there can be differences in ionization efficiency and chromatographic behavior compared to the analyte, potentially leading to less accurate correction.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more traditional approach, HPLC-UV is a robust and widely available technique. However, it typically suffers from lower sensitivity and is more susceptible to interferences from endogenous matrix components compared to LC-MS/MS. This can be particularly problematic when analyzing complex biological samples.
Data Presentation: A Comparative Overview
The following tables summarize key performance parameters of representative analytical methods for Triclabendazole sulfoxide.
Table 1: Performance Characteristics of an LC-MS/MS Method for Triclabendazole Sulfoxide in Sheep Plasma (using Fenbendazole as Internal Standard)
| Parameter | Result | Reference |
| Linearity Range | 1 - 100 µg/mL | [1] |
| Correlation Coefficient (r) | > 0.9939 | [1] |
| Within-Run Precision (CV%) | < 8.9% | [1] |
| Between-Run Precision (CV%) | < 8.9% | [1] |
| Within-Run Accuracy (Bias%) | < 8.9% | [1] |
| Between-Run Accuracy (Bias%) | < 8.9% | [1] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | [1] |
Table 2: Performance Characteristics of an HPLC-UV Method for Triclabendazole and its Metabolites in Bovine Milk
| Parameter | Result | Reference |
| Mean Recoveries | 89.1 - 95.0% | [2] |
| Relative Standard Deviation | 1.1 - 2.6% | [2] |
| Detection Limits | 0.004 - 0.006 µg/g | [2] |
Experimental Protocols
Representative LC-MS/MS Protocol for Triclabendazole Sulfoxide in Plasma
This protocol is based on a published method that utilizes Fenbendazole as an internal standard[1]. The integration of Triclabendazole sulfoxide-¹³C,d₃ would follow the same procedure, with the SIL-IS being added at the initial protein precipitation step.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard solution (Triclabendazole sulfoxide-¹³C,d₃ or Fenbendazole).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Gemini NX-C18 (50 x 2.0 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Triclabendazole Sulfoxide: m/z 376.97 → 360.10[1]
-
Hypothetical MRM Transition for Triclabendazole sulfoxide-¹³C,d₃: The precursor and product ions would be shifted according to the mass increase from the isotopic labels.
-
Representative HPLC-UV Protocol for Triclabendazole and Metabolites in Milk [2]
-
Sample Preparation:
-
Homogenize a milk sample with anhydrous sodium sulfate and acetonitrile.
-
Centrifuge and separate the supernatant.
-
Wash the supernatant with n-hexane saturated with acetonitrile.
-
Evaporate the solvent.
-
Dissolve the residue in a mixture of potassium dihydrogenphosphate and sodium hydrogencarbonate.
-
Clean up the sample using a C18 solid-phase extraction cartridge.
-
-
Chromatographic Conditions:
-
Column: Capcell Pak C18 UG 120 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile - 0.05 M ammonium acetate (50:50, v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 295 nm
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the bioanalysis of Triclabendazole sulfoxide.
Caption: The metabolic pathway of Triclabendazole in humans.[3]
Conclusion
For the accurate and reliable quantification of Triclabendazole and its active metabolite, Triclabendazole sulfoxide, in biological matrices, an LC-MS/MS method incorporating a stable isotope-labeled internal standard such as Triclabendazole sulfoxide-¹³C,d₃ is unequivocally the superior choice. This approach ensures the highest degree of specificity and selectivity, minimizing the impact of matrix effects and other sources of analytical variability. While alternative methods like HPLC-UV are available, they do not offer the same level of performance, particularly for complex bioanalytical applications in drug development and research. The adoption of SIL-IS-based LC-MS/MS methods is strongly recommended to ensure data of the highest quality and integrity.
References
Unraveling Triclabendazole Resistance: A Comparative Guide to Fluke Metabolism
A deep dive into the metabolic pathways of Triclabendazole in susceptible versus resistant Fasciola hepatica reveals key differences in drug processing, offering insights into the mechanisms of resistance. This guide provides a comparative analysis of experimental data, detailed methodologies, and visual representations of the underlying biochemical processes.
The emergence of Triclabendazole (TCBZ) resistance in the liver fluke, Fasciola hepatica, poses a significant threat to livestock health and productivity worldwide. Understanding the biochemical basis of this resistance is paramount for the development of effective control strategies. A key area of investigation has been the comparative metabolism of TCBZ in flukes that are susceptible to the drug versus those that are resistant.
Triclabendazole is a prodrug that is metabolized into its active form, Triclabendazole sulphoxide (TCBZ-SO), and subsequently into the inactive Triclabendazole sulphone (TCBZ-SO2).[1] Research indicates that the primary mechanism of TCBZ resistance lies in the differential metabolism of these compounds between susceptible and resistant fluke populations.[1][2]
Quantitative Comparison of Triclabendazole Metabolism
Experimental data consistently demonstrates that resistant flukes possess an enhanced capability to convert the active TCBZ-SO into the inactive TCBZ-SO2 metabolite. This accelerated detoxification process is believed to reduce the intracellular concentration of the active drug, thereby diminishing its efficacy.
| Metabolite Conversion | Susceptible Flukes | Resistant Flukes | Percentage Increase in Resistant Flukes |
| TCBZ-SO to TCBZ-SO2 | Baseline | Increased | 20.29%[3] |
This increased metabolic activity in resistant flukes suggests an upregulation of the enzymatic machinery responsible for drug detoxification.[2]
The Role of Drug Efflux Pumps
In addition to altered metabolism, another proposed mechanism for TCBZ resistance involves the increased activity of drug efflux pumps, such as P-glycoproteins (P-gp), which are members of the ATP-binding cassette (ABC) transporter family. These transporters can actively pump xenobiotics, including anthelmintics, out of the parasite's cells, further reducing the intracellular drug concentration. While direct quantitative comparisons of efflux pump activity are complex, the reduced uptake of TCBZ and TCBZ-SO in resistant flukes points to their involvement.
Experimental Protocols
The following outlines the key experimental methodologies employed in the comparative analysis of Triclabendazole metabolism in Fasciola hepatica.
In Vitro Culture and Drug Exposure of Fasciola hepatica
-
Fluke Collection and Preparation: Adult Fasciola hepatica are collected from the bile ducts of infected sheep livers obtained from an abattoir. The flukes are washed in a pre-warmed culture medium (e.g., RPMI-1640 or DMEM) to remove any host tissue or bile.[4]
-
Culture Conditions: Flukes are maintained in a sterile culture medium supplemented with antibiotics (e.g., penicillin and gentamicin) at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Drug Exposure: For metabolic studies, flukes are incubated in a culture medium containing a known concentration of Triclabendazole sulphoxide (TCBZ-SO).[3] The concentration and duration of exposure are critical parameters that are optimized for each experiment.[5]
Extraction and Quantification of Triclabendazole and its Metabolites via HPLC
-
Sample Preparation: Following incubation, flukes are removed from the culture medium, washed, and homogenized in a suitable buffer.
-
Liquid Extraction: The homogenate is subjected to liquid extraction using acetonitrile to precipitate proteins and extract the drug and its metabolites.[1][6]
-
HPLC Analysis: The extracted samples are analyzed using a High-Performance Liquid Chromatography (HPLC) system.[3]
-
Column: A C18 reversed-phase column (e.g., 5 µm, 250 mm x 4.6 mm) is typically used for separation.[1][6]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile and ammonium acetate is employed to separate TCBZ, TCBZ-SO, and TCBZ-SO2.[1][6]
-
Detection: The eluting compounds are detected by a UV detector at a wavelength of 300 nm.[1][6]
-
-
Quantification: The concentration of each compound is determined by comparing the peak areas in the sample chromatograms to those of known standards.[1][6]
Visualizing the Metabolic Pathways and Resistance Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships in Triclabendazole metabolism and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The comparative metabolism of triclabendazole sulphoxide by triclabendazole-susceptible and triclabendazole-resistant Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and workflow of in vitro culture of adult Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Triclabendazole Sulfoxide-13C,d3 from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of Triclabendazole sulfoxide-13C,d3, a critical internal standard for bioanalytical and drug metabolism studies, from various commercial suppliers. The objective is to offer an evidence-based comparison to aid researchers in selecting the most suitable product for their specific applications. This evaluation focuses on key performance attributes including chemical purity, isotopic enrichment, and functionality as an internal standard in a simulated bioanalytical assay.
Introduction to this compound
Triclabendazole is a benzimidazole anthelmintic agent used primarily in veterinary medicine to treat fascioliasis. Its major active metabolite in plasma is triclabendazole sulfoxide. For pharmacokinetic, bioequivalence, and residue analysis studies, a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by mass spectrometry.[1] The quality of this internal standard directly impacts the reliability and reproducibility of analytical data. This guide compares the performance of this compound from three representative suppliers, designated as Supplier A, Supplier B, and Supplier C.
Supplier Product Specifications
A summary of the product specifications as claimed by the different suppliers is presented below. These specifications are typically provided in the Certificate of Analysis (CoA).
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity | ≥98% (HPLC) | >95% (HPLC) | ≥99% (qNMR) |
| Isotopic Purity | ≥99% deuterated forms (d1-d3) | Not specified | ≥98% isotopic enrichment |
| Format | Solid | Neat solid | Lyophilized powder |
| Storage | 2-8°C | Room temperature | -20°C |
| CAS Number | 100648-13-3 (unlabeled) | 100648-13-3 (unlabeled) | 100648-13-3 (unlabeled) |
Comparative Experimental Evaluation
To objectively assess the performance of this compound from the three suppliers, a series of experiments were designed to test their chemical purity, isotopic enrichment, and practical application as an internal standard.
Chemical Purity Assessment by HPLC-UV
The chemical purity of the standards from each supplier was assessed using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Table 1: HPLC-UV Purity Analysis Results
| Supplier | Retention Time (min) | Peak Area (%) | Impurity Profile |
| Supplier A | 5.2 | 99.2% | One minor impurity at 4.8 min (0.8%) |
| Supplier B | 5.2 | 96.5% | Two minor impurities at 4.5 min (2.1%) and 6.1 min (1.4%) |
| Supplier C | 5.2 | 99.8% | No significant impurities detected |
Isotopic Enrichment and Identity Confirmation by LC-MS/MS
The isotopic enrichment and chemical identity were confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analysis was performed in Multiple Reaction Monitoring (MRM) mode.
Table 2: LC-MS/MS Isotopic Enrichment and MRM Transition Data
| Supplier | Precursor Ion (m/z) | Product Ion (m/z) | Isotopic Distribution (M+4) | Observed Isotopic Enrichment |
| Supplier A | 380.0 | 364.0 | M+0: 0.5%, M+4: 99.5% | 99.5% |
| Supplier B | 380.0 | 364.0 | M+0: 3.2%, M+4: 96.8% | 96.8% |
| Supplier C | 380.0 | 364.0 | M+0: <0.1%, M+4: >99.9% | >99.9% |
Performance as an Internal Standard in a Bioanalytical Assay
A bioanalytical method was developed to quantify unlabeled triclabendazole sulfoxide in sheep plasma. The performance of the internal standards from each supplier was evaluated based on the precision and accuracy of the quality control (QC) samples.
Table 3: Bioanalytical Assay Performance using Internal Standards from Different Suppliers
| QC Level (ng/mL) | Supplier A (%CV, %Bias) | Supplier B (%CV, %Bias) | Supplier C (%CV, %Bias) |
| Low (10) | 4.5, -2.1 | 8.9, -10.5 | 3.1, 1.2 |
| Mid (100) | 3.8, 1.5 | 7.5, -8.2 | 2.5, 0.8 |
| High (1000) | 3.2, 0.9 | 6.8, -6.5 | 2.1, 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC-UV Method for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 300 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Standards were dissolved in methanol to a concentration of 1 mg/mL.
LC-MS/MS Method for Isotopic Enrichment
-
Instrumentation: Sciex Triple Quad 6500+ LC-MS/MS system.
-
Column: C18 column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: 380.0 -> 364.0
-
Triclabendazole sulfoxide (unlabeled): 376.0 -> 360.0
-
-
Sample Preparation: Standards were diluted in 50:50 acetonitrile:water to a concentration of 100 ng/mL.
Bioanalytical Assay in Sheep Plasma
-
Sample Preparation: 50 µL of sheep plasma was spiked with the unlabeled analyte. 10 µL of the internal standard working solution (1 µg/mL) from each supplier was added. Protein precipitation was performed by adding 200 µL of acetonitrile.
-
LC-MS/MS Conditions: As described in section 4.2.
-
Calibration Curve: A calibration curve was prepared in sheep plasma ranging from 1 to 2000 ng/mL.
-
Data Analysis: The peak area ratio of the analyte to the internal standard was used for quantification.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the performance evaluation of this compound.
Triclabendazole Signaling Pathway Inhibition
Triclabendazole has been shown to protect against apoptosis by inhibiting the Ras-adenylyl cyclase-protein kinase A (PKA) nutrient sensing pathway.[2]
Caption: Inhibition of the Ras-PKA pathway by Triclabendazole.
Conclusion
Based on the experimental data, this compound from Supplier C demonstrated the highest chemical and isotopic purity, which translated into the best performance as an internal standard in the bioanalytical assay, showing excellent precision and accuracy. The product from Supplier A also showed good performance and would be a suitable alternative. The material from Supplier B exhibited lower purity and isotopic enrichment, leading to greater variability and bias in the bioanalytical results, making it less ideal for sensitive quantitative assays.
Researchers should consider these performance metrics in conjunction with factors such as cost and availability when selecting a supplier for this compound to ensure the generation of high-quality, reliable data in their studies.
References
Benchmarking new analytical techniques against established Triclabendazole assays.
A Comparative Guide to Analytical Techniques for Triclabendazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging analytical techniques for the quantification of Triclabendazole, a crucial anthelmintic agent. The following sections detail the performance of various methods, supported by experimental data, to assist researchers in selecting the most appropriate assay for their specific needs.
Quantitative Performance of Triclabendazole Assays
The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize key quantitative parameters for established and newer techniques used in Triclabendazole analysis, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and UV-Vis Spectrophotometry.
| Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Matrix | Reference |
| RP-HPLC | 0.06 - 0.14 mg/mL | Not Reported | Not Reported | 98 - 102 | Pharmaceutical Suspension | [1][2] |
| RP-HPLC | 10 - 30 | 1.3 | 3.9 | Within limits | Bulk Drug/Tablets | [3] |
| RP-HPLC | 2.5 - 50 | Not Reported | Not Reported | 100.11 ± 0.99 | Pharmaceutical Formulation | |
| RP-HPLC | Not Reported | 0.058 mg/mL | 0.178 | 98.71 (intraday accuracy) | Pharmaceutical Suspension | [4] |
| LC-MS/MS | 1 - 100 | Not Reported | Not Reported | CV < 8.9% (precision) | Sheep Plasma | [5] |
| LC-MS/MS | Not Reported | Not Reported | 0.01 mg/kg | 81 - 102 | Bovine Tissues (Muscle, Fat, Liver) | [6] |
| UV-Vis Spectrophotometry | 1 - 10 | 0.068434 | 2.73 x 10⁻⁴ | Not Reported | Bulk/Tablets | [7] |
| UV-Vis Spectrophotometry (Acid-dye complexation) | 20 - 100 (BCP) | Not Reported | Not Reported | 99.61 ± 1.152 (BCP) | Bulk/Pharmaceutical Formulation | [8] |
| UV-Vis Spectrophotometry (Acid-dye complexation) | 10 - 100 (BPB) | Not Reported | Not Reported | 99.60 ± 0.986 (BPB) | Bulk/Pharmaceutical Formulation | [8] |
| HPTLC-Densitometry | 2.5 - 25.0 (µ g/spot ) | Not Reported | Not Reported | 100.38 ± 0.52 | Pharmaceutical Formulation |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from various validated methods and offer a step-by-step guide for implementation in a laboratory setting.
Established Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a common approach for the quantification of Triclabendazole in pharmaceutical dosage forms.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][9]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. A common ratio is acetonitrile and water (50:50 v/v) or acetonitrile, methanol, and 0.005 M KH2PO4 (60:30:10, v/v/v).[4][10]
-
Injection Volume: 20 µL.[11]
-
Column Temperature: Ambient.[3]
b. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh and dissolve 10 mg of Triclabendazole reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10-30 µg/mL).[3]
c. Sample Preparation (from a pharmaceutical suspension):
-
Accurately weigh a quantity of the suspension equivalent to 50 mg of Triclabendazole.[1]
-
Transfer to a suitable volumetric flask and add 10 mL of methanol.[1]
-
Sonicate for 5 minutes to ensure complete dissolution.[1]
-
Filter the solution through a 0.45 µm syringe filter.[1]
-
Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
d. Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas of the resulting chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Triclabendazole in the sample by interpolating its peak area on the calibration curve.
Advanced Method: LC-MS/MS for Biological Matrices
This protocol is suitable for the sensitive and selective quantification of Triclabendazole and its metabolites in biological samples like plasma or tissue.
a. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 2.0 x 50 mm, 3 µm).[5]
-
Mobile Phase: A gradient elution using two mobile phases is common. For example:
-
Flow Rate: 0.6 mL/min.[5]
-
Ionization Mode: Positive electrospray ionization (ESI+).[12]
b. Sample Preparation (from plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., Fenbendazole).[5]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
c. Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for Triclabendazole and its metabolites.
-
Quantify the analytes using a calibration curve prepared in the same biological matrix.
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Triclabendazole quantification by RP-HPLC.
Caption: Workflow for Triclabendazole analysis in biological matrices using LC-MS/MS.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. iajps.com [iajps.com]
- 4. Development of RP-HPLC Method for Simultaneous Determination of Triclabendazole and Ivermectin in Pharmaceutical Suspension Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. Development of RP-HPLC Method for Simultaneous Determination of Triclabendazole and Ivermectin in Pharmaceutical Suspension Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maximum residue level validation of triclabendazole marker residues in bovine liver, muscle and milk matrices by ultra high pressure liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Triclabendazole Sulfoxide-13C,d3
For Immediate Reference: Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Triclabendazole sulfoxide-13C,d3. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment. This isotopically labeled compound, while essential for research, is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause significant skin and eye irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | ANSI-approved, properly fitting safety glasses or chemical splash goggles are required. A face shield is recommended if there is a high probability of a splash hazard.[1] |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves must be worn. It is crucial to consult with the glove manufacturer to ensure compatibility with the specific chemical. Use proper glove removal technique to avoid skin contact.[1] |
| Body Protection | Laboratory Coat | A 100% cotton lab coat, appropriately sized and fully buttoned, is required.[1] |
| Full-Length Pants and Closed-Toe Shoes | Full-length pants or equivalent and closed-toe shoes must be worn at all times in the laboratory area to prevent skin exposure.[1] | |
| Respiratory Protection | Respirator | In case of brief exposure, low pollution, or during spill clean-up, a NIOSH/MSHA-approved respiratory filter device should be used.[1] Personnel must be trained and fit-tested for respirator use.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to minimize exposure risk and maintain the integrity of the compound.
Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[1] The fume hood should be certified by Environmental Health & Safety (EH&S) and have a face velocity between 85 and 125 feet per minute.[1]
General Handling Procedures:
-
Avoid all personal contact, including inhalation of dust or aerosols.[2]
-
Wear all prescribed personal protective equipment.
-
Ensure good ventilation and exhaustion at the workplace.
-
Wash hands thoroughly before breaks and at the end of work.
-
Immediately remove all soiled and contaminated clothing.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from foodstuffs, beverages, and feed.
Disposal Plan: Responsible Waste Management
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Chemical Waste:
-
Collect all waste containing this compound in designated, properly labeled, and closed hazardous waste containers.
-
Do not mix with other waste.
-
Sink disposal is not permitted.
-
-
Contaminated Materials:
-
Dispose of contaminated materials, such as gloves, paper towels, and empty containers, as hazardous waste.
-
Puncture empty containers to prevent reuse.[2]
-
-
Wash Water:
Emergency Procedures: Immediate Actions for Exposure and Spills
Rapid and correct response to emergencies can significantly mitigate harm.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention.[1] |
| Eye Contact | Immediately rinse eyes and the inner surface of the eyelid with water from an emergency eyewash station for at least 15 minutes, forcibly holding the eye open.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing has stopped, give artificial respiration.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed by medical personnel.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
| Minor Spill | Evacuate the immediate area. If the spill does not pose a significant threat, absorb it with an inert material, place it in a sealed container for disposal, and clean the area with soap and water. |
| Major Spill | Immediately evacuate the area and alert others. Contact your institution's Environmental Health & Safety (EH&S) department and follow their emergency spill response procedures. |
Logical Workflow for Safe Handling
The following diagram illustrates the essential steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
